Fmoc-3-(9-anthryl)-L-alanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRHZZGDZRSHK-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375795 | |
| Record name | Fmoc-3-(9-anthryl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268734-27-6 | |
| Record name | Fmoc-3-(9-anthryl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Photophysical Properties of Fmoc-3-(9-anthryl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a fluorescent, non-canonical amino acid that has garnered significant interest in peptide synthesis and drug development.[1][2] Its intrinsic fluorescence, conferred by the anthryl moiety, allows it to serve as a valuable probe for studying peptide-protein interactions, protein folding, and for applications in bioimaging.[2][3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] This guide provides a comprehensive overview of the photophysical properties of the core fluorophore, 3-(9-anthryl)-L-alanine, and discusses the experimental protocols for their characterization. While specific quantitative photophysical data for the Fmoc-protected derivative is not extensively available in peer-reviewed literature, this document outlines the foundational properties of the parent amino acid, which are crucial for its application.
Core Photophysical Properties of 3-(9-anthryl)-L-alanine
The photophysical characteristics of this compound are primarily determined by the 9-anthryl group attached to the alanine side chain. The Fmoc group itself possesses absorption characteristics in the UV region, which should be considered during experimental design.[6] The quantitative data available for the unprotected 3-(9-anthryl)-L-alanine are summarized below.
Summary of Quantitative Photophysical Data
| Property | Value | Conditions |
| Maximum Excitation Wavelength (λ_max,abs_) | ~330 nm | Aqueous solution, physiological pH |
| Maximum Emission Wavelength (λ_max,em_) | ~415 nm | Aqueous solution, physiological pH |
| Stokes Shift | ~85 nm | Aqueous solution, physiological pH |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | At absorption maximum |
| Fluorescence Quantum Yield (Φ_F_) | 0.80 - 0.85 | Aqueous media, 25°C |
| Fluorescence Lifetime (τ_F_) | Biexponential Decay: | |
| τ₁ = 13.7 ns (95% contribution) | ||
| τ₂ = 1.8 ns (5% contribution) |
Experimental Protocols
The characterization of the photophysical properties of this compound involves several standard spectroscopic techniques. The following sections detail generalized protocols for these measurements.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths at which the molecule absorbs light and its molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A series of dilutions are then prepared from the stock solution.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Measure the absorbance spectra of the different concentrations of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max,abs_).
-
Plot absorbance at λ_max,abs_ versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
This technique is used to measure the emission spectrum of the molecule after it has absorbed light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to the λ_max,abs_ determined from the absorption spectrum (around 330 nm for the anthryl moiety).
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).
-
-
Data Analysis: Identify the wavelength of maximum emission intensity (λ_max,em_).
Fluorescence Quantum Yield (Φ_F_) Measurement (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.[7][8]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample. For a fluorophore emitting in the blue region like 3-(9-anthryl)-L-alanine, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x_) is calculated using the following equation: Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[8]
-
Fluorescence Lifetime (τ_F_) Measurement
Fluorescence lifetime is the average time the molecule stays in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9][10]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a laser diode or a picosecond pulsed laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed light source.
-
The arrival times of the emitted photons are measured relative to the excitation pulses.
-
A histogram of the number of photons versus arrival time is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For complex systems, a multi-exponential decay model may be necessary.[3]
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of a fluorescent molecule.
Logical Relationship in Application
Caption: Logic of utilizing this compound in biochemical applications.
References
- 1. Optical property modulation of Fmoc group by pH-dependent self-assembly - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jasco-global.com [jasco-global.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. 荧光寿命测量 [sigmaaldrich.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-3-(9-anthryl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-3-(9-anthryl)-L-alanine, a fluorescent non-canonical amino acid crucial for peptide synthesis and drug development. This document details the synthetic pathway, purification methodologies, and characterization of the final product, presented in a format tailored for researchers and professionals in the field.
Physicochemical Properties
This compound is a light yellow to yellow solid.[1] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 487.55 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (Chiral HPLC) | ≥ 98.5% | [1] |
| Optical Rotation [α]D²⁰ | -33 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| CAS Number | 268734-27-6 | [1][2] |
Synthesis Methodology
The synthesis of this compound is a multi-step process commencing with the formylation of anthracene to produce 9-anthraldehyde. This intermediate is then converted to the corresponding amino acid, 3-(9-anthryl)-L-alanine, via an asymmetric Strecker synthesis. The final step involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Synthesis of 9-Anthraldehyde from Anthracene
The initial step involves the Vilsmeier-Haack reaction to introduce a formyl group onto the anthracene core.
Experimental Protocol:
-
In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.
-
Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.
-
Continue heating for an additional hour.
-
Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.
-
Perform steam distillation to remove o-dichlorobenzene and most of the N-methylformanilide.
-
Cool the residual reddish oil to induce solidification.
-
Decant the aqueous liquor and wash the solid residue by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough wash with water.
-
Recrystallize the crude solid (22–24 g) from 50 ml of hot glacial acetic acid.
-
Filter the bright yellow aldehyde by suction and wash with 30 ml of methanol.
-
The expected yield is 20–22 g (77–84%) of 9-anthraldehyde with a melting point of 104.5–105°C.[3]
Asymmetric Strecker Synthesis of 3-(9-anthryl)-L-alanine
This crucial step introduces the amino and carboxyl functionalities with the desired stereochemistry. The Strecker synthesis involves the reaction of an aldehyde with a source of ammonia and cyanide.[4] For an asymmetric synthesis, a chiral auxiliary is employed.
Conceptual Protocol:
An asymmetric Strecker reaction is performed using 9-anthraldehyde as the starting material. A chiral amine, such as (R)-phenylglycine amide, serves as the chiral auxiliary to induce stereoselectivity. The reaction proceeds through a diastereoselective addition of cyanide to the imine intermediate, followed by hydrolysis of the resulting aminonitrile to yield the desired L-amino acid. One of the diastereomers selectively precipitates and can be isolated in high yield and diastereomeric purity.[5]
Generalized Experimental Steps:
-
Formation of the chiral imine by reacting 9-anthraldehyde with a chiral amine (e.g., (R)-phenylglycine amide).
-
Addition of a cyanide source (e.g., trimethylsilyl cyanide) to the imine to form a diastereomeric mixture of α-aminonitriles.
-
Separation of the desired diastereomer, often achievable through crystallization-induced asymmetric transformation.
-
Hydrolysis of the purified α-aminonitrile under acidic or basic conditions to yield 3-(9-anthryl)-L-alanine.
-
Purification of the amino acid by techniques such as ion-exchange chromatography or recrystallization.
Fmoc Protection of 3-(9-anthryl)-L-alanine
The final step is the protection of the α-amino group with the Fmoc moiety, rendering the amino acid suitable for solid-phase peptide synthesis (SPPS).[1][6]
Experimental Protocol:
-
Dissolve 3-(9-anthryl)-L-alanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium carbonate solution.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification
Purification of the final product is critical to ensure its suitability for peptide synthesis. A combination of recrystallization and chromatographic methods is typically employed.
Purification Protocol:
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent. Dry the crystals under vacuum.
-
Column Chromatography: If further purification is required, dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents, such as ethyl acetate in hexane, to separate the desired product from impurities. Collect the fractions containing the pure product and evaporate the solvent under reduced pressure.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the protons of the anthracene, alanine, and Fmoc moieties. |
| ¹³C NMR | Signals consistent with the carbon skeleton of the molecule. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight (487.55 g/mol ). |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H, C=O (carbamate and carboxylic acid), and aromatic C-H functional groups. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity (≥ 98.5%).[1] |
Experimental Workflows
The synthesis and purification processes can be visualized through the following workflows.
Caption: Synthetic pathway of this compound.
Caption: Purification workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
A Technical Guide to Fmoc-3-(9-anthryl)-L-alanine: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-3-(9-anthryl)-L-alanine, a fluorescently labeled, non-natural amino acid. Its unique photophysical properties, conferred by the anthracene moiety, make it an invaluable tool in peptide chemistry, drug discovery, and materials science. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and incorporation into peptides.
Core Compound Data
This compound is distinguished by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates its use in solid-phase peptide synthesis (SPPS), and the 9-anthryl group attached to the alanine side chain, which serves as a fluorescent probe.[1][2]
Image 1: Chemical Structure of this compound
The quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₃₂H₂₅NO₄ |
| Molecular Weight | 487.55 g/mol [1][3] |
| CAS Number | 268734-27-6[1][3] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | ≥ 98.5% (Chiral HPLC)[1] |
| Optical Rotation | [α]²⁰_D = -33 ± 2º (c=1 in DMF)[1] |
| Storage Temperature | 2-8°C[4] |
Applications in Research and Development
The primary applications of this compound stem from its fluorescent properties. It is extensively used as a building block in the synthesis of peptides designed to function as fluorescent probes.[1][2] These labeled peptides are instrumental in:
-
Studying Protein-Protein Interactions: By incorporating this amino acid into a peptide sequence, researchers can monitor its binding to target proteins through changes in fluorescence, such as intensity or lifetime.[5]
-
Investigating Protein Folding and Conformational Changes: The anthracene group's fluorescence is sensitive to its local environment, providing a readout of conformational shifts in proteins.[2]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: The anthracene moiety can serve as a donor or acceptor in FRET pairs, enabling the measurement of intramolecular or intermolecular distances.
-
Drug Discovery: Labeled peptides can be used to track the localization and binding of potential drug candidates to their cellular targets.[2][5]
-
Materials Science: Its photophysical properties are also leveraged in the development of novel polymers and organic electronic devices.[2][5]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its incorporation into a peptide chain via solid-phase peptide synthesis.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route starting from L-alanine and an anthracene derivative, followed by Fmoc protection.
Materials:
-
3-(9-Anthryl)-L-alanine
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 3-(9-anthryl)-L-alanine in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl. A white precipitate should form.
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.
Protocol 2: Incorporation of this compound into a Peptide using SPPS
This protocol outlines the steps for incorporating the fluorescent amino acid into a peptide sequence on a solid support using a standard Fmoc-based strategy.
Materials:
-
Pre-loaded resin (e.g., Rink Amide or Wang resin)
-
Fmoc-protected amino acids
-
This compound
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (2.9-4.5 equivalents), in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Note: Due to the bulky anthryl side chain, an extended coupling time (e.g., 2-4 hours) or a double coupling cycle may be necessary to ensure complete incorporation.[6]
-
Agitate the reaction mixture at room temperature for the designated time.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a colorimetric method (e.g., Kaiser test). A negative result (clear or yellowish beads) indicates complete coupling.
-
If the test is positive (blue beads), repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (using standard Fmoc-amino acids) for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows involving this compound.
Diagram 1: SPPS Workflow for Incorporation
Diagram 2: Application in a FRET-based Assay
References
A Technical Guide to Fmoc-3-(9-anthryl)-L-alanine: Synthesis, Properties, and Applications
CAS Number: 268734-27-6
This technical guide provides an in-depth overview of Fmoc-3-(9-anthryl)-L-alanine, a fluorescent, Fmoc-protected amino acid derivative. It is intended for researchers, scientists, and drug development professionals who are leveraging peptide synthesis and fluorescence-based assays in their work. This document outlines the key chemical and physical properties, provides a detailed experimental protocol for its incorporation into peptides, and illustrates its primary applications in research and development.
Core Properties and Specifications
This compound is distinguished by the presence of an anthracene moiety, which confers intrinsic fluorescence, making it a valuable tool for creating fluorescently labeled peptides.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.[1][2]
Quantitative Data Summary
The key specifications for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 268734-27-6 | [1][3][4][5][6] |
| Molecular Formula | C₃₂H₂₅NO₄ | [1][3][6] |
| Molecular Weight | 487.55 g/mol | [1][3][4][5][6] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥95.0% (HPLC) / ≥98.5% (Chiral HPLC) | [1][4] |
| Optical Rotation | [α]D20 = -33 ± 2º (c=1 in DMF) | [1] |
| Storage Temperature | 2-8°C | [4] |
Key Applications in Research and Drug Development
The unique photophysical properties of the anthracene group make this compound a versatile building block for a variety of applications.[2] Researchers in medicinal chemistry and biochemistry utilize this compound for developing novel peptide-based drugs, particularly those that target specific biological pathways.[2][7]
-
Fluorescent Probes and Bioimaging: Its intrinsic fluorescence allows it to be used in the development of fluorescent probes for biological imaging and the detection of cellular processes.[1][2][8][9]
-
Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating complex, high-purity peptides with fluorescent properties.[1][2]
-
Protein Interaction Studies: The fluorescent nature of the anthryl group enables its use in studying protein folding and real-time protein-protein interactions through techniques like Fluorescence Resonance Energy Transfer (FRET).[9][][11]
-
Drug Development: In medicinal chemistry, it is used to design and optimize peptide-based drug candidates, where the anthracene moiety can modify pharmacokinetic properties.[1][2][9]
-
Bioconjugation: The compound is employed in bioconjugation to attach biomolecules to surfaces or other molecules, aiding in the development of biosensors and targeted drug delivery systems.[1]
-
Material Science: Its photophysical properties are leveraged in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[1]
Experimental Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12] The following is a detailed, generalized protocol for the manual coupling of this amino acid onto a resin-bound peptide chain.
Materials:
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.
-
This compound.
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Coupling Reagents: HCTU (or HATU/HOAt).
-
Activation Base: 20% (v/v) N-methylmorpholine (NMM) or collidine in DMF.
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Nitrogen gas line for mixing and drying.
-
Reaction vessel suitable for manual peptide synthesis.
Methodology:
-
Resin Preparation & Swelling:
-
Place the desired amount of resin into the reaction vessel.
-
Wash the resin 3x with DMF.
-
Swell the resin in DMF for at least 1 hour. After swelling, remove the DMF using a flow of nitrogen gas.[13]
-
-
Fmoc Group Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the swelled resin.
-
Mix gently by bubbling nitrogen from the bottom of the vessel for 7-10 minutes.[13]
-
Drain the solution.
-
Repeat the piperidine treatment for another 7-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly (5x) with DMF to remove all traces of piperidine.[13]
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve 4-5 equivalents of this compound and a near-equivalent amount of coupling reagent (e.g., HCTU) in the activation base solution (e.g., 20% NMM in DMF).[13]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.[13]
-
Mix via nitrogen bubbling for at least 4 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly (3x) with DMF to remove excess reagents.
-
Wash the resin (3x) with DCM to prepare for the next cycle or final cleavage.
-
-
Chain Elongation or Cleavage:
-
To add the next amino acid, return to Step 2 (Fmoc Group Deprotection).
-
If the synthesis is complete, the peptide can be cleaved from the resin using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., a mixture containing trifluoroacetic acid).
-
References
- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 5. Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jpt.com [jpt.com]
- 9. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 11. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uci.edu [chem.uci.edu]
In-Depth Technical Guide to the Fluorescence Properties of 3-(9-anthryl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of the non-natural amino acid 3-(9-anthryl)-L-alanine. It details its photophysical properties, experimental protocols for its characterization, and its application as a fluorescent probe in biological research and drug development.
Introduction
3-(9-anthryl)-L-alanine is a fluorescent amino acid that incorporates the environmentally sensitive fluorophore, anthracene, into the side chain of L-alanine.[1] This unique structure allows for its site-specific incorporation into peptides and proteins, enabling the study of protein structure, dynamics, and interactions through fluorescence spectroscopy.[1] Its distinct photophysical properties make it a valuable tool for researchers in biochemistry, molecular biology, and medicinal chemistry.
Photophysical Properties
The fluorescence of 3-(9-anthryl)-L-alanine is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~360 nm | Methanol |
| Emission Maximum (λem) | ~415 nm | Methanol |
| Stokes Shift | ~55 nm | Methanol |
| Fluorescence Lifetime (τ) | Biexponential decay with a major component of ~13.7 ns (95%) and a minor component of ~1.8 ns (5%) | Not specified |
| pH Sensitivity | Fluorescence is quenched at acidic and basic pH values. | Aqueous solutions |
Table 1: Summary of the photophysical properties of 3-(9-anthryl)-L-alanine.
The anthracene moiety is responsible for the molecule's fluorescence. The position of the excitation and emission maxima can be influenced by the polarity of the solvent and the local environment when incorporated into a peptide or protein.
Experimental Protocols
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the steps for acquiring the fluorescence spectra of 3-(9-anthryl)-L-alanine.
Materials:
-
3-(9-anthryl)-L-alanine
-
Spectroscopy-grade solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 3-(9-anthryl)-L-alanine in the chosen solvent. A typical concentration range is 1-10 µM.
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the expected maximum (e.g., 415 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength.
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the determined maximum from the excitation spectrum (e.g., 360 nm).
-
Scan a range of emission wavelengths (e.g., 380-500 nm).
-
Record the fluorescence intensity as a function of the emission wavelength.
-
-
Data Analysis:
-
Correct the spectra for instrument response functions and blank subtraction.
-
Determine the excitation and emission maxima.
-
Incorporation into Peptides
3-(9-anthryl)-L-alanine can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using its Fmoc-protected form, Fmoc-3-(9-anthryl)-L-alanine.[1][2] Standard coupling protocols are used to add the fluorescent amino acid at the desired position in the peptide sequence.
Applications in Research and Drug Development
Probing Protein-Protein Interactions
The sensitivity of the fluorescence of 3-(9-anthryl)-L-alanine to its local environment makes it an excellent probe for studying protein-protein interactions. When a peptide containing this fluorescent amino acid binds to its target protein, changes in the fluorescence intensity, emission wavelength, and/or fluorescence polarization can be observed.
Case Study: Calmodulin-Peptide Interactions
Calmodulin (CaM) is a key calcium-binding protein that regulates the activity of numerous other proteins by binding to specific target sequences. The interaction of CaM with its target peptides can be monitored by incorporating 3-(9-anthryl)-L-alanine into the peptide.
Upon binding of the labeled peptide to CaM, the anthryl moiety is expected to move into a more hydrophobic environment within the protein-peptide interface. This change in environment typically leads to an increase in fluorescence intensity and a blue shift (shift to shorter wavelengths) in the emission maximum.
Drug Screening and Development
The ability to monitor protein-peptide interactions using 3-(9-anthryl)-L-alanine provides a powerful tool for high-throughput screening of small molecules that can inhibit or modulate these interactions. A decrease in the fluorescence signal upon addition of a test compound can indicate displacement of the labeled peptide from the target protein, identifying a potential drug candidate.
Conclusion
3-(9-anthryl)-L-alanine is a versatile fluorescent amino acid with applications spanning basic research to drug discovery. Its unique photophysical properties and the ability to be site-specifically incorporated into peptides make it an invaluable probe for studying the intricacies of molecular interactions in biological systems. This guide provides the fundamental knowledge and experimental frameworks for researchers to effectively utilize this powerful tool in their scientific endeavors.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption is a direct result of its unique lability under mild basic conditions, which provides a more versatile and gentler alternative to the harsher, acid-based methodologies that preceded it.[][] This technical guide provides a comprehensive overview of the Fmoc protecting group, delving into its chemical principles, experimental protocols, quantitative data, and the logical workflows that underpin its use in the synthesis of peptides for research, diagnostics, and therapeutic development.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in SPPS is centered on its role as a temporary protecting group for the α-amino group of amino acids.[2][5] This protection strategy is orthogonal to the acid-labile protecting groups typically used for the side chains of amino acids.[1][] This orthogonality is the key to the Fmoc/tBu strategy, the predominant method in SPPS, as it allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without disturbing the side-chain protecting groups.[1][]
The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][6] The latter is often preferred due to its enhanced stability and reduced likelihood of side reactions.[1]
The defining characteristic of the Fmoc group is its susceptibility to removal by a mild base, a process known as deprotection.[5][6] This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[7][8] The deprotection proceeds via a β-elimination mechanism.[1][7]
The Chemistry of Fmoc Protection and Deprotection
The chemical mechanisms governing the application and removal of the Fmoc group are fundamental to understanding its function in peptide synthesis.
Fmoc Protection of an Amino Acid
The process begins with the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-Cl or Fmoc-OSu). This results in the formation of a stable carbamate linkage, thus protecting the amino group from participating in subsequent reactions.
Fmoc Deprotection by Piperidine
The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically piperidine.[1] This is followed by a rapid β-elimination, which liberates the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF).[9][10] The generated DBF is a reactive species that is subsequently scavenged by piperidine to form a stable adduct, preventing its reaction with the newly deprotected amine.[9][11]
The Solid-Phase Peptide Synthesis (SPPS) Workflow Using Fmoc Chemistry
Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][12] This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[12][13] The synthesis proceeds from the C-terminus to the N-terminus.[7]
The main stages of the Fmoc-SPPS workflow are:
-
Resin Preparation: The synthesis begins with a solid support (resin), which is typically functionalized with a linker to which the first amino acid is attached.[7][14] The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.[14][15]
-
Chain Elongation: This is a cyclical process consisting of three key steps:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide chain using a piperidine solution.[7]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc byproducts.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly freed N-terminal amine of the resin-bound peptide, forming a new peptide bond.[7]
-
-
Cleavage and Global Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all the side-chain protecting groups are removed simultaneously.[13] This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[9][15]
-
Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.[13]
Quantitative Data in Fmoc-SPPS
The efficiency of various steps in Fmoc-SPPS can be quantified to optimize the synthesis process.
Fmoc Deprotection Conditions and Efficiency
The rate of Fmoc deprotection is influenced by the base concentration, the solvent, and the specific amino acid residue. The following table summarizes typical conditions and outcomes.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[16] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[16] | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction, but may increase the risk of side reactions.[8] | |
| Reaction Time | 1-3 minutes (first treatment) followed by 5-15 minutes (second treatment) | >95% | A two-step deprotection is common to ensure completeness.[17][18] |
| 30 - 60 minutes (solution phase) | >95% | Typically sufficient for complete deprotection at room temperature in solution.[16] | |
| Monitoring | UV Absorbance at ~301 nm | Quantitative | The dibenzofulvene-piperidine adduct has a characteristic UV absorbance, allowing for real-time monitoring of the deprotection reaction.[2][8] |
Comparison of Fmoc and Boc Strategies
The Fmoc strategy offers several advantages over the older tert-butyloxycarbonyl (Boc) methodology.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group Lability | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |
| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or requires strong acid (HF) for cleavage |
| Cleavage from Resin | Mild acid (TFA) | Strong acid (e.g., HF) |
| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection.[] | Less orthogonality, potential for side-chain deprotection during Nα-Boc removal.[19] |
| Safety and Handling | Milder and safer reagents.[] | Requires handling of hazardous strong acids like HF.[] |
| Compatibility | Suitable for synthesizing peptides with acid-sensitive modifications like phosphorylation and glycosylation.[19] | Harsher conditions can degrade sensitive modifications.[19] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the successful implementation of Fmoc-SPPS.
Protocol 1: Standard Fmoc Protection of an Amino Acid (Solution Phase)
This protocol describes the general procedure for protecting the α-amino group of an amino acid with Fmoc.
Materials:
-
Amino acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF) and water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of aqueous NaHCO₃ solution and an organic solvent like dioxane or THF.[6]
-
Add a slight molar excess of Fmoc-OSu or Fmoc-Cl to the solution.
-
Stir the reaction mixture at room temperature for several hours or overnight.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.[6]
-
Acidify the aqueous layer to a low pH (e.g., pH 2) with 1 M HCl to precipitate the Fmoc-protected amino acid.[6]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Standard Manual Fmoc Deprotection in SPPS
This protocol details the removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.[14]
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[8]
-
Agitate the slurry for 1-3 minutes at room temperature.[8]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-15 minutes.[17][18]
-
Drain the deprotection solution. The combined drained solutions can be used to quantify the Fmoc removal by UV spectroscopy.[2]
-
Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
-
The resin is now ready for the next amino acid coupling step. A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.
Potential Side Reactions in Fmoc Chemistry
Despite its robustness, Fmoc-SPPS is not without potential side reactions that can affect the yield and purity of the final peptide.
-
Aspartimide Formation: This is a significant side reaction that can occur in peptides containing aspartic acid residues, particularly when exposed to the basic conditions of Fmoc deprotection.[19][20] It can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[9][19] The addition of an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress this side reaction.[20]
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two amino acids.[20] It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.
-
Racemization: The α-carbon of an activated amino acid is susceptible to epimerization under basic conditions, which can lead to the incorporation of the D-amino acid instead of the desired L-amino acid.[1][21]
-
3-(1-Piperidinyl)alanine Formation: This can occur in peptides with a C-terminal cysteine, where the base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[20]
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group is an indispensable tool in modern peptide chemistry.[1][2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[5][14] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[2] A thorough understanding of the principles, protocols, and potential pitfalls of Fmoc-based SPPS is essential for any scientist working in the field of peptide and protein science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
The Anthracene Moiety in Fluorescent Probes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anthracene core as a fundamental building block in the design of fluorescent probes. Anthracene and its derivatives are a well-established class of fluorophores widely utilized in chemical sensing and bioimaging due to their excellent photophysical properties and chemical stability.[1][2] The versatility of the anthracene framework allows for the development of sophisticated probes capable of detecting a wide array of analytes, from metal ions to biologically relevant small molecules.[2][3]
Core Photophysical Properties of Anthracene
The utility of anthracene stems from its rigid, planar, and extended π-conjugated system, which consists of three linearly fused benzene rings.[4] This structure is responsible for its intrinsic fluorescence and desirable photophysical characteristics.
-
High Fluorescence Quantum Yield: Anthracene exhibits a strong native fluorescence.[1][3] For instance, anthracene dissolved in cyclohexane has a quantum yield of 0.36, and 0.27 in ethanol.[5] This high intrinsic brightness is a crucial starting point for a sensitive probe.
-
Distinct Absorption and Emission Spectra: Unsubstituted anthracene typically displays a structured absorption spectrum with a primary excitation peak around 356 nm and a structured emission spectrum with a peak at approximately 397 nm.[6] These properties can be tuned by chemical modification.[7]
-
Chemical Stability: The aromatic nature of the anthracene core imparts significant chemical and photochemical stability, a vital feature for probes used in complex biological or environmental matrices.[1][2]
-
Structural Versatility: The anthracene skeleton can be readily functionalized, particularly at the 9- and 10-positions.[1] This allows for the covalent attachment of specific recognition moieties (receptors) that can selectively bind to target analytes, forming the basis of the probe's sensing capability.[1]
Key Signaling Mechanisms in Anthracene-Based Probes
The fluorescence output of an anthracene probe is modulated by its interaction with an analyte. This modulation is governed by several key photophysical mechanisms, which form the basis of the probe's "turn-on," "turn-off," or ratiometric response.
Photoinduced Electron Transfer (PET)
PET is one of the most widely employed mechanisms in designing "turn-on" fluorescent sensors.[1][2] In a typical PET sensor, the anthracene fluorophore is linked to an electron-rich recognition unit (the quencher). In the absence of the target analyte, photoexcitation of the anthracene results in an electron being transferred from the nearby recognition unit to the excited fluorophore, a process that quenches the fluorescence (fluorescence-OFF state).[1][2] Upon binding of the target analyte to the recognition unit, the electron transfer process is inhibited, restoring the fluorescence of the anthracene core (fluorescence-ON state).[1]
Intramolecular Charge Transfer (ICT)
In ICT-based probes, the anthracene core is typically linked to a recognition unit that can significantly alter the electron distribution of the molecule upon excitation.[1][8] The binding of an analyte to the recognition moiety modulates the degree of charge transfer from a donor part of the molecule to an acceptor part.[9] This change in the electronic character of the excited state often results in a noticeable shift in the emission wavelength, allowing for ratiometric sensing.[9]
Excimer and Exciplex Formation
An excimer ("excited dimer") is an excited-state complex formed between an excited fluorophore and an identical ground-state fluorophore.[10] An exciplex ("excited complex") is formed between an excited fluorophore and a different type of ground-state molecule.[10] For anthracene, excimer/exciplex formation requires the two molecules to be in close proximity.[10] This phenomenon results in a characteristic broad, structureless, and red-shifted emission band compared to the monomer emission.[10][11] This property is highly useful for designing probes that can report on molecular interactions, conformational changes, or aggregation events.
Fluorescence Quenching (Static and Dynamic)
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[12] This can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[12][13] This process affects the excited state lifetime.
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.[12][13] This reduces the population of active fluorophores available for excitation. The Stern-Volmer equation is often used to analyze and differentiate between these quenching mechanisms.[12][14]
Aggregation-Induced Emission (AIE)
While many fluorophores suffer from quenching at high concentrations (aggregation-caused quenching), some anthracene derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE).[1][15] In these systems, the molecule is weakly fluorescent in solution but becomes highly emissive upon aggregation in a poor solvent or the solid state.[15][16] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
Data Presentation: Performance of Anthracene-Based Probes
The versatility of the anthracene moiety is demonstrated by the wide range of analytes it can be engineered to detect. The tables below summarize the photophysical and performance characteristics of several recently developed anthracene-based fluorescent probes.
Table 1: Photophysical Properties of Selected Anthracene Probes
| Probe Name/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent/Medium | Reference |
|---|---|---|---|---|---|---|
| Unsubstituted Anthracene | 356 | 397 | 0.27 | 41 | Ethanol | [5][6] |
| ANT-Th | ~370 | ~500 (with Cr³⁺) | 0.01 (free) | ~130 | CH₃CN/HEPES | [1][3] |
| Thioacetal 1 | ~380 | ~460 (with Hg²⁺) | 0.20 (free) | ~80 | THF/PBS | [9] |
| Thioacetal 2 | ~400 | ~530 (with Hg²⁺) | 0.03 (free) | ~130 | THF/PBS | [9] |
| AN-4S | 360-430 | 400-475 (free) | N/A | >100 | Aqueous | [17] |
| mito-ACS | 488 | 575 (with ClO⁻) | N/A | ~87 | PBS |[18] |
Table 2: Sensing Performance of Selected Anthracene Probes
| Probe Name | Target Analyte | Detection Mechanism | Response Type | Limit of Detection (LOD) | Application | Reference |
|---|---|---|---|---|---|---|
| ANT-Th | Cr³⁺ | PET / Hydrolysis | Turn-on | 0.4 µM | Aqueous Media Sensing | [3][19] |
| AN-4S | Hg²⁺ | Desulfurization | Turn-on / Turn-off | 49.3 nM | Aqueous Media Sensing | [17] |
| Thioacetal 1 & 2 | Hg²⁺ | PET / ICT | Turn-on | 2.5 µM (for 2) | Cell Imaging | [9] |
| AT2 | Zn²⁺ | AIEE / PET | Off-On-Off | 179 nM | Cell & Zebrafish Imaging | [16] |
| Compound 3 | HS⁻ | Nucleophilic Addition | Turn-on | N/A | Anion Sensing | [20] |
| mito-ACS | ClO⁻ | PET | Turn-on | 23 nM | Mitochondrial Imaging |[18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of anthracene-based fluorescent probes, adapted from published literature.
Synthesis of a Schiff Base Probe (ANT-Th) for Cr³⁺ Detection
This protocol is adapted from the one-step synthesis of an anthracene-thiophene Schiff base probe (ANT-Th).[3]
Materials:
-
2-Aminoanthracene
-
2-Thiophenecarboxaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-aminoanthracene (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 2-thiophenecarboxaldehyde (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the ANT-Th probe.
"Turn-on" Fluorescent Sensing of Cr³⁺ using ANT-Th Probe
This protocol, adapted from Karakus et al., describes the use of the synthesized ANT-Th probe for the detection of chromium (III) ions in an aqueous buffer system.[1][3]
Materials:
-
ANT-Th probe stock solution (1 mM in CH₃CN)
-
HEPES buffer solution (e.g., 10 mM, pH 7.4)
-
Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, etc.) in deionized water.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Probe Preparation: Prepare the working solution of the ANT-Th probe (e.g., 10 µM) in a 6:4 mixture of CH₃CN and HEPES buffer.
-
Baseline Measurement: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum (e.g., scanning from 400 nm to 650 nm with an excitation wavelength of 370 nm). The free ANT-Th is expected to have very low fluorescence (the "off" state).[1][3]
-
Titration: Add incremental amounts of the Cr³⁺ stock solution to the cuvette containing the probe solution. Mix gently and allow it to incubate for a short period (< 1 minute) after each addition.[1]
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of Cr³⁺. A significant increase in fluorescence intensity at a specific wavelength (e.g., ~500 nm) indicates the detection of Cr³⁺.[1]
-
Selectivity Test: Repeat the experiment (steps 3 and 4) using other metal ion solutions instead of Cr³⁺ at the same concentration. A highly selective probe will show a significant fluorescence response only for the target analyte.[1]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Cr³⁺. The limit of detection (LOD) can be calculated from the fluorescence titration data, typically based on a signal-to-noise ratio of 3 (S/N = 3).[1]
General Protocol for Live Cell Imaging
This protocol provides a general framework for staining live cells with an anthracene-based probe for bioimaging applications.[9][21] Optimization is required for specific probes and cell types.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Live cells cultured on coverslips or in glass-bottom imaging dishes.
-
Appropriate cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Confocal fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized time and temperature (e.g., 15-60 minutes at 37°C).[21]
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed PBS or culture medium to remove any unbound probe.[21]
-
Imaging: Add fresh culture medium or PBS to the cells. Mount the imaging dish on the stage of a confocal microscope.
-
Acquire images using the appropriate laser line for excitation (e.g., 405 nm laser for many anthracene derivatives) and collect the emission in the designated channel.
Disclaimer: The protocols provided are for informational and research purposes only and should be adapted and optimized based on specific experimental requirements and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
- 14. gmuphyschemlab.pbworks.com [gmuphyschemlab.pbworks.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "An anthracene based fluorescent probe for the selective and sensitive " by ERMAN KARAKUŞ [journals.tubitak.gov.tr]
- 20. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]
- 21. benchchem.com [benchchem.com]
A Technical Guide to High-Purity Fmoc-3-(9-anthryl)-L-alanine for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, quality specifications, and applications of the fluorescent amino acid, Fmoc-3-(9-anthryl)-L-alanine, a critical tool in peptide synthesis and biological research.
This compound is a non-canonical amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, drug discovery, and molecular biology. Its unique structure, which incorporates a fluorescent anthracene moiety, makes it an invaluable tool for the synthesis of labeled peptides. These peptides can be utilized as fluorescent probes to study biological processes, including protein-protein interactions and the dynamics of signaling pathways. This guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, detailed technical specifications, and protocols for its application.
Commercial Suppliers and Quantitative Specifications
A number of chemical suppliers offer high-purity this compound for research and development purposes. The quality and specifications of the product can vary between suppliers, making a careful comparison essential for ensuring the success of sensitive applications. The following table summarizes the key quantitative data for this compound from prominent commercial suppliers.
| Supplier | Product Number | Purity Specification | Analytical Method | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| Chem-Impex | 02611 | ≥ 98.5%[1] | Chiral HPLC[1] | Light yellow to yellow solid[1] | C₃₂H₂₅NO₄ | 487.55[1] | 268734-27-6[1] | 0 - 8 °C[1] |
| Sigma-Aldrich (MilliporeSigma) | 17313 | ≥ 95.0% | HPLC | Not specified | C₃₂H₂₅NO₄ | 487.55 | 268734-27-6 | 2 - 8 °C |
| Santa Cruz Biotechnology | sc-239103 | Not specified | Not specified | Not specified | C₃₂H₂₅NO₄ | 487.55[2] | 268734-27-6[2] | Not specified |
| Chongqing Chemdad Co., Ltd | Not specified | Not specified | Not specified | Off-white to yellowish powder[3] | C₃₂H₂₅NO₄ | 487.55[3] | 268734-27-6[3] | 2 - 8°C[3] |
Experimental Protocols: Incorporation into Peptides via Fmoc-SPPS
The primary application of this compound is its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] The bulky nature of the anthryl group can present challenges in the coupling reaction, necessitating optimized protocols to ensure high yields and purity.
General Protocol for Coupling this compound:
This protocol outlines a standard manual coupling procedure. Automated synthesizers can be programmed with similar parameters.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) pre-loaded with the first amino acid or ready for the first coupling.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[4]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5][6]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[4]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity).
-
Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base like N,N-diisopropylethylamine (DIPEA) or collidine.[5] The molar ratio of amino acid to coupling agent to base is typically 1:0.95:2.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the anthryl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[4]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents.
5. Repetition:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[5]
7. Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Studying Kinase Signaling Pathways
This approach can be applied, for example, to study the activity of kinases involved in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway regulating cell proliferation, differentiation, and apoptosis.
Hypothetical Experimental Workflow for a Kinase Activity Assay:
-
Peptide Design and Synthesis: Synthesize a peptide containing the consensus phosphorylation sequence for the kinase of interest (e.g., ERK) with 3-(9-anthryl)-L-alanine positioned near the phosphorylation site.
-
Kinase Reaction: Incubate the purified fluorescent peptide with the active kinase in a suitable reaction buffer containing ATP.
-
Fluorescence Measurement: Monitor the fluorescence of the solution over time using a fluorometer. An increase or decrease in fluorescence intensity, or a shift in the emission wavelength, would indicate phosphorylation of the peptide and thus kinase activity.
-
Data Analysis: Quantify the initial rate of the reaction to determine the kinase activity under different conditions (e.g., in the presence of inhibitors).
Conclusion
High-purity this compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its unique fluorescent properties, combined with its utility in standard Fmoc-SPPS, enable the creation of sophisticated molecular probes for elucidating complex biological phenomena. By carefully selecting a commercial supplier based on detailed specifications and employing optimized synthetic protocols, researchers can successfully incorporate this fluorescent amino acid into peptides designed to investigate a wide array of biological processes, including the intricate signaling pathways that govern cellular function.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. FMOC-L-9-ANTHRYLALANINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Molecular Lamppost: An In-depth Technical Guide to the Initial Discovery and Development of Anthryl-Based Amino Acids
For Immediate Release
A comprehensive technical guide detailing the origins, synthesis, and application of anthryl-based amino acids, a pivotal class of fluorescent probes for researchers, scientists, and drug development professionals.
The ability to visualize and meticulously track the intricate dance of molecules within living systems is fundamental to advancing biomedical research and drug discovery. In this context, fluorescent unnatural amino acids (UAAs) have emerged as indispensable tools. By acting as molecular-scale lampposts that can be precisely positioned within proteins, they illuminate the complex processes of protein folding, interaction, and function. Among these, anthryl-based amino acids, which incorporate the fluorescent anthracene moiety, have proven to be exceptionally valuable probes due to their robust photophysical properties and sensitivity to their immediate surroundings. This technical guide provides a deep dive into the foundational aspects of these powerful research tools.
From Concept to Creation: The Genesis of Anthryl-Based Amino Acids
While there isn't a single, celebrated moment marking the "discovery" of the first anthryl-based amino acid, their emergence was a logical and significant step in the evolution of fluorescent probe technology. The initial approaches to fluorescently labeling proteins often involved attaching large dye molecules, which could inadvertently disrupt the very processes being studied. The innovative concept of integrating a fluorophore directly into the protein's primary structure as an amino acid offered a more elegant and less perturbative solution. Building upon the understanding of naturally fluorescent amino acids like tryptophan, researchers began to explore the synthesis of amino acids with larger, more photostable aromatic side chains, leading to the development of anthracene-containing variants.
The Blueprint: Synthesizing Anthryl-Based Amino Acids
The creation of anthryl-based amino acids is a multi-step process that begins with the synthesis of the core amino acid structure, followed by its chemical modification to enable its use in automated peptide synthesizers. A widely used method for synthesizing 3-(9-anthryl)-L-alanine, a common anthryl-based amino acid, involves the chemical reaction between a protected form of glycine and a reactive anthracene derivative.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-3-(9-anthryl)-DL-alanine
This protocol outlines a laboratory procedure for the synthesis of a racemic mixture of N-acetyl-3-(9-anthryl)-alanine.
Materials:
-
9-(Chloromethyl)anthracene
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkylation:
-
Dissolve diethyl acetamidomalonate (1.1 eq) in absolute ethanol.
-
Add a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature while stirring.
-
After 30 minutes, introduce 9-(chloromethyl)anthracene (1 eq) to the mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash with water. Dry the organic layer and concentrate it to obtain the crude diethyl 2-acetamido-2-((9-anthryl)methyl)malonate.
-
Purify the crude product using column chromatography.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the purified product in a 1:1 (v/v) mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Reflux the suspension for 8-12 hours.
-
Cool the mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the amino acid.
-
Filter the precipitate and wash it with cold water followed by diethyl ether.
-
Recrystallize the crude product to obtain pure N-acetyl-3-(9-anthryl)-DL-alanine.
-
Protocol 2: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)
To incorporate the newly synthesized amino acid into a peptide chain using an automated synthesizer, its amino group must be temporarily protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
3-(9-Anthryl)-L-alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve 3-(9-anthryl)-L-alanine in a 10% aqueous sodium bicarbonate solution.
-
At 0°C, add a solution of Fmoc-OSu in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product into DCM.
-
Wash the organic layer with water and brine, then dry it.
-
Concentrate the solution and add hexane to precipitate the Fmoc-protected amino acid.
-
Filter and dry the final product, Fmoc-3-(9-anthryl)-L-alanine.
Illuminating Properties: The Photophysics of Anthryl-Based Amino Acids
Anthryl-based amino acids possess a set of photophysical characteristics that make them powerful fluorescent reporters. Their emission spectra often show distinct structural features, and their fluorescence is highly sensitive to the polarity of their molecular environment.
Quantitative Photophysical Data
The table below provides a summary of key photophysical properties for several anthryl-based amino acids. It is important to note that these properties can be significantly influenced by the solvent and the local environment within a protein.
| Amino Acid Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| 3-(9-Anthryl)-L-alanine | 365 | 415-430 | 0.30 - 0.70 | 4.0 - 12.0 | ~7,000 at 365 nm | Varies |
| N-acetyl-3-(9-anthryl)-L-alanine | 366 | 418 | 0.52 | 10.2 | Not Reported | Methanol |
| 2-Aminoanthracene | 375 | 440 | 0.43 | Not Reported | 6,300 at 375 nm | Cyclohexane |
| 9-Aminoanthracene | 390 | 460 | 0.38 | Not Reported | 8,900 at 390 nm | Ethanol |
| N-(9-Anthryl)glycine | 365 | 425 | 0.25 | 8.5 | Not Reported | Dioxane |
Applications in the Vanguard of Science and Medicine
The distinct characteristics of anthryl-based amino acids have propelled their use in a wide range of research and development applications, from fundamental studies of protein behavior to the design of innovative drugs.
Unveiling Protein Dynamics
The sensitivity of the anthracene fluorophore to its environment makes it an exceptional tool for monitoring the dynamic processes of protein folding and conformational changes. Alterations in local polarity or the proximity of other amino acid residues that can "quench" the fluorescence lead to measurable changes in the emission spectrum, intensity, and lifetime of the anthryl probe.
A Molecular Ruler: Förster Resonance Energy Transfer (FRET)
Anthryl-based amino acids are effective donors in Förster Resonance Energy Transfer (FRET) experiments. FRET is a phenomenon where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule without the emission of light. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. By strategically placing an anthryl-based amino acid (the donor) and a suitable acceptor molecule at specific locations within a protein or a protein complex, researchers can precisely measure distances on the nanometer scale and track dynamic events like protein-protein interactions.
Accelerating Drug Discovery
In the quest for new medicines, anthryl-based amino acids can be incorporated into potential drug candidates, such as peptides or small molecules, to study how they bind to their protein targets. The resulting fluorescence provides a direct readout of binding affinity, enabling the rapid screening of large libraries of compounds to identify promising new drug leads.
Visualizing the Science
The Path to Creation: A Synthesis Workflow
Caption: A generalized workflow for the synthesis and protection of anthryl-based amino acids.
Illuminating Interactions: A FRET-Based Experimental Workflow
Caption: A workflow illustrating a FRET-based assay to detect protein-protein interactions.
Conclusion: A Bright Future for Molecular Probes
Anthryl-based amino acids stand as a testament to the power of chemical innovation in biological research. Their unique combination of photophysical sensitivity and the ability to be seamlessly integrated into proteins provides an unparalleled window into the molecular world. The synthetic routes to these compounds are now well-trodden paths, and their applications in protein science and drug discovery are continually expanding. As our capacity to engineer proteins with ever-greater precision continues to grow, the role of these and other fluorescent amino acids will undoubtedly become even more central to unraveling the complexities of life and developing the next generation of medicines.
Methodological & Application
Protocol for incorporating Fmoc-3-(9-anthryl)-L-alanine in solid-phase peptide synthesis (SPPS).
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a fluorescent, non-canonical amino acid increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a fluorescent label into peptides.[1][2] The bulky aromatic anthracene moiety provides unique photophysical properties, making it an invaluable tool for studying peptide-protein interactions, cellular imaging, and drug delivery.[2][3] However, the steric hindrance presented by the anthryl group can pose challenges during peptide synthesis, potentially leading to incomplete couplings and lower yields. This document provides a detailed protocol and application notes for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS.
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| This compound | Various | >98% |
| Rink Amide Resin (or other suitable resin) | Various | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| Coupling Reagents (HCTU, HATU, or DIC/Oxyma) | Various | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Reagent grade |
| Dichloromethane (DCM) | Various | Reagent grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Water | Various | HPLC grade |
Experimental Protocols
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
Due to the steric hindrance of the anthryl group, a standard single coupling may not be sufficient for complete incorporation. A double coupling strategy is often recommended. More potent coupling reagents like HATU or HCTU are preferred over standard carbodiimide reagents.
Option A: HCTU/HATU Activation (Recommended)
-
In a separate vial, dissolve 3-4 equivalents of this compound and 2.9-3.9 equivalents of HCTU or HATU in DMF.
-
Add 6-8 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for the presence of free amines.
Option B: DIC/Oxyma Activation
-
In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of Oxyma Pure in DMF.
-
Add 3-4 equivalents of DIC to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test.
Monitoring the Coupling Reaction:
The Kaiser test is a reliable method for detecting free primary amines. A negative result (yellow beads) indicates a complete coupling. If the Kaiser test is positive (blue beads), a second coupling is necessary.
Double Coupling Protocol (if required)
-
Drain the coupling solution from the first coupling.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling procedure (steps from the chosen activation method).
-
After the second coupling, wash the resin with DMF (5-7 times).
-
Perform a final Kaiser test to confirm the absence of free amines.
Capping (Optional but Recommended for Incomplete Couplings)
If the Kaiser test remains positive after a double coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (5 times).
Chain Elongation
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Purification and Analysis
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry.
Quantitative Data Summary
While specific yields can be sequence-dependent, the following table provides a general expectation for the incorporation of this compound using different coupling strategies.
| Coupling Strategy | Typical Coupling Time | Expected Crude Purity | Notes |
| Single Coupling (HCTU/HATU) | 1-2 hours | 70-85% | May result in deletion sequences depending on the preceding amino acid and resin loading. |
| Double Coupling (HCTU/HATU) | 2 x 1-2 hours | >90% | Recommended for ensuring high incorporation efficiency and minimizing deletion byproducts. |
| Single Coupling (DIC/Oxyma) | 2-4 hours | 65-80% | Generally less efficient for sterically hindered amino acids compared to onium salt reagents. |
| Double Coupling (DIC/Oxyma) | 2 x 2-4 hours | >85% | Can be effective but requires longer reaction times. |
Diagrams
Caption: Workflow for SPPS incorporating this compound.
Caption: Decision logic for coupling this compound.
Troubleshooting and Key Considerations
-
Incomplete Coupling: The primary challenge with this compound is incomplete coupling due to steric hindrance. Always monitor coupling reactions closely with a qualitative test like the Kaiser test. A double coupling is a robust strategy to ensure high yields.
-
Choice of Coupling Reagent: Uronium/aminium-based reagents such as HCTU and HATU are generally more effective for coupling sterically hindered amino acids than carbodiimide-based reagents.
-
Aggregation: The aromatic nature of the anthryl group may contribute to peptide aggregation during synthesis, especially in hydrophobic sequences. If aggregation is suspected (e.g., resin clumping, slow draining), switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using additives that disrupt secondary structures may be beneficial.
-
Photophysical Properties: The anthracene moiety is fluorescent. While this is desirable in the final peptide, it is important to be aware of potential photosensitivity. It is good practice to protect the reaction vessel from light, although degradation during standard SPPS conditions is not commonly reported. The stability of the anthracene group is generally excellent throughout the synthesis cycles.[2]
-
Purity of this compound: The purity of the amino acid derivative is crucial for the successful synthesis of high-quality peptides. Use a high-purity grade (≥98%) to avoid the incorporation of deletion or modified sequences.[1]
By following this detailed protocol and considering the key troubleshooting points, researchers can successfully incorporate this compound into their peptide sequences, enabling a wide range of applications that leverage the unique fluorescent properties of this non-canonical amino acid.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with Fmoc-3-(9-anthryl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a fluorescent, non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a fluorescent label into a peptide sequence.[1][2] The anthracene moiety serves as a fluorophore, enabling the sensitive detection and characterization of peptides in various biological assays. This environmentally sensitive probe is valuable for studying peptide-protein interactions, conformational changes, and localization within cellular environments. The Fmoc protecting group allows for its direct incorporation during standard Fmoc-based SPPS protocols.[2]
Physicochemical and Spectroscopic Properties
The inherent fluorescence of the anthracene group in 3-(9-anthryl)-L-alanine provides a powerful tool for peptide analysis. The key properties of the free amino acid are summarized below. It is expected that peptides incorporating this residue will exhibit similar fluorescence characteristics, although the local peptide environment can cause slight shifts in the spectral maxima.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Fmoc-3-Ala(9-anthryl)-OH |
| CAS Number | 268734-27-6 |
| Molecular Formula | C₃₂H₂₅NO₄ |
| Molecular Weight | 487.55 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | ≥ 98.5% (Chiral HPLC) |
| Storage | Store at 0 - 8 °C |
Source:[2]
Table 2: Spectroscopic Properties of 3-(9-anthryl)-L-alanine
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~330 nm | Aqueous solution, physiological pH |
| Emission Maximum (λem) | ~415 nm | Aqueous solution, physiological pH |
Source:[1]
Applications
The unique properties of this compound make it a versatile tool in peptide research and drug development.
-
Fluorescent Probes: The anthracene group serves as a fluorescent reporter for studying peptide localization, trafficking, and binding events in biological systems.[2]
-
Protein-Protein Interactions: By incorporating this fluorescent amino acid, researchers can monitor the formation and dissociation of peptide-protein complexes through changes in fluorescence intensity or lifetime.[1]
-
Drug Development: Labeled peptides can be used to track the biodistribution and target engagement of potential peptide-based therapeutics.[2]
-
Structural Biology: The environmentally sensitive fluorescence of the anthryl group can provide insights into the conformational changes and folding dynamics of peptides and proteins.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
Diagram: General Workflow for SPPS with this compound
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Rink Amide or Wang resin
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC grade acetonitrile and water for purification
Protocol for Incorporation of this compound
This protocol outlines a single coupling cycle for incorporating this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (or HATU, 3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to the bulky nature of the anthryl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Diagram: Coupling Reaction of this compound
Caption: Schematic of the amino acid coupling reaction.
Final Cleavage and Purification
-
Resin Washing and Drying: After the final amino acid has been coupled and deprotected, wash the resin-bound peptide thoroughly with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the dried resin.
-
Gently agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
-
Troubleshooting
-
Incomplete Coupling: As this compound is a bulky amino acid, incomplete coupling can occur. To address this, consider using a stronger coupling reagent like HATU, increasing the coupling time, performing a double coupling (repeating the coupling step before proceeding to the next deprotection), or slightly increasing the reaction temperature.
-
Aggregation: Peptide aggregation during synthesis can hinder reaction efficiency. Using solvents like NMP instead of or in combination with DMF can sometimes help to disrupt secondary structures and improve solvation.
By following these guidelines and protocols, researchers can successfully incorporate this compound into their peptide of interest, enabling a wide range of fluorescence-based studies in their research and drug development endeavors.
References
Application Notes and Protocols for Fmoc Deprotection of 3-(9-anthryl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(9-anthryl)-L-alanine is a non-canonical, fluorescent amino acid increasingly utilized in peptide synthesis and drug development.[1][2] Its incorporation into peptide sequences allows for the study of protein-protein interactions, protein folding, and the tracking of peptides within biological systems through fluorescence-based methods.[1] The synthesis of peptides containing this bulky, aromatic residue is predominantly achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[1][2][3]
The removal of the Nα-Fmoc protecting group is a critical step in the iterative cycle of peptide chain elongation.[4] This process, known as deprotection, is typically accomplished using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][5] The reaction proceeds through a base-catalyzed β-elimination mechanism to liberate the N-terminal amine, preparing it for the subsequent coupling of the next amino acid.[4] While the anthracene moiety of 3-(9-anthryl)-L-alanine is stable under these standard deprotection conditions, the steric bulk of the side chain may necessitate slight modifications to ensure complete and efficient Fmoc removal.[1]
These application notes provide a detailed, step-by-step guide for the Fmoc deprotection of resin-bound peptides containing 3-(9-anthryl)-L-alanine.
Quantitative Data Summary
While specific kinetic data for the Fmoc deprotection of 3-(9-anthryl)-L-alanine is not extensively published, the following table summarizes standard and recommended conditions derived from general Fmoc-SPPS protocols. These parameters are known to be effective for a wide range of amino acids, including those with bulky side chains.
| Parameter | Recommended Value | Rationale & Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and effective reagent for Fmoc removal.[4][6] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is efficient at ambient temperatures. |
| Initial Treatment Time | 5 - 10 minutes | A short initial treatment is often sufficient to remove a significant portion of the Fmoc groups.[2] |
| Second Treatment Time | 10 - 20 minutes | A second, often longer, treatment is highly recommended to ensure complete deprotection, particularly for sterically hindered residues like 3-(9-anthryl)-L-alanine.[7] |
| Reagent Volume | ~10 mL per gram of resin | Ensures complete wetting and reaction with the solid support.[2] |
| UV Monitoring Wavelength | ~301 nm | Allows for quantitative monitoring of the reaction progress by detecting the dibenzofulvene-piperidine adduct byproduct.[4] |
Experimental Workflow
The following diagram outlines the key steps in the Fmoc deprotection of a peptide-resin incorporating 3-(9-anthryl)-L-alanine during an SPPS cycle.
References
- 1. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Protease Activity: FRET-Based Assays Using Fmoc-3-(9-anthryl)-L-alanine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule that is highly dependent on the distance between them.[1][2] This phenomenon provides a sensitive "spectroscopic ruler" for probing molecular interactions and conformational changes in biological systems. In drug discovery and biomedical research, FRET-based assays are widely employed for monitoring enzyme activity, particularly for proteases, which play crucial roles in numerous physiological and pathological processes.[3] The core principle of a FRET-based protease assay involves a peptide substrate containing a donor-acceptor pair. In the intact peptide, the close proximity of the pair leads to efficient FRET and quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET and resulting in a measurable increase in donor fluorescence.[2][3]
Fmoc-3-(9-anthryl)-L-alanine is a fluorescent non-canonical amino acid that is readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS).[4] Its anthracene moiety confers intrinsic fluorescence, making it an excellent FRET donor.[5] This application note details the use of this compound in a FRET-based assay for monitoring protease activity, specifically using a dinitrophenyl (DNP) derivative as the quencher.
Principle of the Assay
This FRET-based protease assay utilizes a synthetic peptide substrate containing 3-(9-anthryl)-L-alanine as the fluorescent donor and a lysine residue derivatized with a 2,4-dinitrophenyl (DNP) group as the acceptor (quencher). The peptide sequence is designed to be a specific substrate for the protease of interest, in this example, Caspase-3, which recognizes and cleaves the sequence Asp-Glu-Val-Asp (DEVD).
In the intact peptide, the anthryl group of anthrylalanine and the DNP group are in close proximity, allowing for efficient FRET. When the anthrylalanine is excited at its maximum absorption wavelength (~330 nm), the energy is transferred to the DNP quencher, resulting in minimal fluorescence emission from the anthrylalanine. Upon the addition of active Caspase-3, the peptide is cleaved at the DEVD sequence, leading to the separation of the anthrylalanine and the DNP-lysine. This separation disrupts FRET, and the excitation of anthrylalanine now results in its characteristic fluorescence emission at approximately 415 nm. The increase in fluorescence intensity is directly proportional to the rate of peptide cleavage and, therefore, the activity of the protease.
References
Application Notes and Protocols: Fmoc-3-(9-anthryl)-L-alanine as a Fluorescent Probe for Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a non-natural, fluorescent amino acid derivative that serves as a powerful tool for the investigation of protein-protein interactions (PPIs).[1][2] Its utility lies in the environmentally sensitive fluorescence of the anthracene moiety, which can report on changes in its local environment upon peptide binding to a target protein. This intrinsic probe allows for real-time, quantitative analysis of binding events without the need for larger, potentially disruptive fluorescent tags.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its direct incorporation into peptide sequences during standard solid-phase peptide synthesis (SPPS).[1][]
These application notes provide a comprehensive overview of the use of this compound in studying PPIs, including detailed experimental protocols and data interpretation guidelines.
Key Features and Applications
The unique photophysical properties of the anthracene group make this compound an excellent candidate for various fluorescence-based assays.[1][2]
-
Fluorescence Sensitivity: The fluorescence intensity, emission maximum, and lifetime of the anthryl group are sensitive to the polarity of its microenvironment. Upon a peptide containing this probe binding to a protein, the transfer of the probe to a non-polar binding pocket typically results in a significant change in its fluorescence signal.
-
Minimal Perturbation: As an amino acid analogue, it can be incorporated into a peptide sequence with minimal structural perturbation compared to larger extrinsic fluorophores.
-
Versatile Applications: This probe is suitable for a range of biophysical assays, including:
-
Determination of binding affinities (Kd).
-
Elucidation of binding mechanisms.
-
High-throughput screening for inhibitors of PPIs.[]
-
Conformational studies of peptides and proteins.[]
-
Data Presentation
Quantitative data obtained from fluorescence-based assays using peptides labeled with 3-(9-anthryl)-L-alanine can be summarized for clear comparison. Below is a template for presenting such data. Note: The following table contains hypothetical data for illustrative purposes, as specific experimental values for a protein-protein interaction study using this exact probe were not available in the searched literature.
| Parameter | Unbound Peptide | Bound Peptide | Change upon Binding |
| Excitation Max (nm) | ~365 | ~365 | No significant shift |
| Emission Max (nm) | ~420 | ~410 | Blue shift |
| Quantum Yield (Φ) | 0.15 | 0.45 | 3-fold increase |
| Fluorescence Lifetime (τ, ns) | 4.2 | 10.5 | 2.5-fold increase |
| Fluorescence Anisotropy (r) | 0.05 | 0.25 | 5-fold increase |
| Binding Affinity (Kd) | - | 50 nM | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Incorporation of this compound into Peptides via SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation, wash with cold ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Experimental Workflow for Peptide Synthesis
References
Application Notes and Protocols: Fmoc-3-(9-anthryl)-L-alanine in Drug Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and applications of Fmoc-3-(9-anthryl)-L-alanine in drug development and discovery. Detailed protocols for its synthesis, incorporation into peptides, and use in a key application are provided to guide researchers in leveraging its unique properties.
Introduction
This compound is a non-natural, fluorescent amino acid that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and bio-imaging.[1][2][3] Its unique structure, featuring a bulky, environmentally sensitive anthryl group, provides intrinsic fluorescence, making it a powerful tool for labeling and tracking peptides and proteins.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[2][3]
The primary applications of this compound in drug development include:
-
Fluorescent Labeling: To study peptide-protein interactions, cellular uptake, and distribution of peptide-based drug candidates.[4][5]
-
Drug Delivery: As a component of targeted drug delivery systems, where the fluorescent tag allows for visualization of the delivery vehicle's localization.
-
High-Throughput Screening: In the development of fluorescence-based assays, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assays, for screening compound libraries.[6][7]
Physicochemical and Spectroscopic Properties
The anthracene moiety of this compound is responsible for its characteristic spectroscopic properties. These properties are crucial for its application as a fluorescent probe.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₅NO₄ | [3][8] |
| Molecular Weight | 487.55 g/mol | [3][8] |
| Appearance | Light yellow to yellow solid | [3] |
| Excitation Maximum (λex) | ~360 nm | |
| Emission Maximum (λem) | ~420 nm | |
| Quantum Yield (Φ) | High (environment-dependent) | |
| Fluorescence Lifetime (τ) | ~10-15 ns |
Note: Exact spectroscopic values can vary depending on the solvent and local chemical environment.
Experimental Protocols
Conceptual Protocol for the Synthesis of this compound
This protocol is a conceptualized procedure based on standard methods for the synthesis of similar amino acid derivatives.
Materials:
-
L-Alanine
-
9-(Chloromethyl)anthracene or 9-Anthraldehyde
-
Sodium hydride (NaH) or a suitable base
-
Dry tetrahydrofuran (THF)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation of a protected L-alanine derivative: A suitably protected L-alanine derivative (e.g., with a Boc protecting group on the amine and as a methyl ester) is reacted with a strong base like sodium hydride in dry THF to generate a carbanion. This is followed by the addition of 9-(chloromethyl)anthracene to alkylate the β-carbon of the alanine.
-
Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate conditions (e.g., acid treatment for Boc and saponification for the ester).
-
Fmoc Protection: The resulting 3-(9-anthryl)-L-alanine is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. Fmoc-OSu is added, and the reaction is stirred overnight at room temperature.
-
Work-up and Purification: The reaction mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield this compound as a solid.
Workflow for the Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide
This protocol describes the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids, including this compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents
-
1-Hydroxybenzotriazole (HOBt) or HOAt as an additive
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For this compound, a longer coupling time or a double coupling may be necessary due to its steric bulk.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DMF and DCM, and then dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis
References
- 1. prepchem.com [prepchem.com]
- 2. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 6. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Techniques for Bioconjugation with Fmoc-3-(9-anthryl)-L-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a non-canonical, fluorescent amino acid that serves as a valuable tool for the site-specific labeling of peptides and other biomolecules. Its intrinsic fluorescence, arising from the anthracene moiety, allows for the sensitive detection and analysis of labeled molecules, making it particularly useful in studying protein-protein interactions, protein folding, and for tracking peptides in biological systems.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3][4]
These application notes provide detailed protocols and technical guidance for the successful incorporation of this compound into peptides and its conjugation to other biomolecules.
Photophysical Properties
The utility of 3-(9-anthryl)-L-alanine as a fluorescent label is defined by its photophysical characteristics. The anthracene group is a well-characterized fluorophore with properties that are sensitive to its local environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~330 - 360 nm | [2] |
| Emission Maximum (λem) | ~415 - 435 nm | [2] |
| Quantum Yield (Φ) | 0.60 - 0.80 (solvent dependent) | [1] |
| Fluorescence Lifetime (τ) | ~13.7 ns | [2] |
| Stokes Shift | ~85 nm | [2] |
Note: The exact excitation and emission maxima, as well as the quantum yield, can be influenced by the solvent polarity and the local environment within the biomolecule.
Bioconjugation Techniques
The primary method for incorporating this compound into biomolecules is through amide bond formation. This is most commonly achieved during solid-phase peptide synthesis (SPPS). For conjugation to other biomolecules, the carboxyl group of the deprotected 3-(9-anthryl)-L-alanine can be activated to react with primary amines.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. Due to the bulky nature of the anthryl group, optimization of coupling conditions is crucial to ensure high incorporation efficiency and to minimize racemization.
Workflow for SPPS Incorporation of this compound
Comparison of Common Coupling Reagents for Fmoc-Amino Acids
While specific data for this compound is limited, the following table provides a general comparison of common coupling reagents used in SPPS. For bulky amino acids like this compound, more potent coupling reagents like HATU or HCTU are often preferred.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95-98 | Low to Moderate |
Disclaimer: The data presented in this table is a compilation of representative values for standard amino acids. Actual results for this compound may vary depending on the specific peptide sequence and reaction conditions.
Detailed Protocol for Manual SPPS Incorporation
This protocol describes the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour or perform a double coupling.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification and Characterization: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.
Conjugation to Proteins and Oligonucleotides
For bioconjugation to other molecules, the carboxyl group of 3-(9-anthryl)-L-alanine must be activated. This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins or amine-modified oligonucleotides.
Workflow for NHS Ester Conjugation
Protocol for NHS Ester Activation and Conjugation to a Protein
Materials:
-
3-(9-anthryl)-L-alanine (after Fmoc deprotection)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein with accessible primary amines (e.g., lysine residues)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of 3-(9-anthryl)-L-alanine:
-
Dissolve 3-(9-anthryl)-L-alanine in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add the activated 3-(9-anthryl)-L-alanine-NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 10-20 fold) is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the labeled protein from excess labeling reagent and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by UV-Vis spectroscopy and confirm the conjugation by mass spectrometry.
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Peptides containing the hydrophobic anthryl group will have increased retention times on C18 columns. A shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used for purification.
Representative HPLC Gradient Conditions:
| Time (min) | % Acetonitrile (with 0.1% TFA) |
| 0 | 10 |
| 5 | 10 |
| 45 | 90 |
| 50 | 90 |
| 55 | 10 |
| 60 | 10 |
Note: This is a starting point, and the gradient should be optimized for each specific peptide.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the labeled peptide. Tandem mass spectrometry (MS/MS) can be used for sequence verification. The large, aromatic anthryl group may influence fragmentation patterns, potentially leading to characteristic neutral losses or specific fragment ions.
Conclusion
This compound is a powerful tool for the fluorescent labeling of biomolecules. Its compatibility with standard SPPS makes it straightforward to incorporate into peptides. With careful optimization of coupling and purification conditions, highly pure, site-specifically labeled biomolecules can be generated for a wide range of applications in chemical biology and drug discovery.
References
Application Notes and Protocols for Employing Fmoc-3-(9-anthryl)-L-alanine in Protein Folding and Conformational Change Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a non-natural, fluorescent amino acid that serves as a powerful tool for investigating protein and peptide structure, dynamics, and interactions.[1] Its intrinsic fluorescence, originating from the anthracene moiety, is highly sensitive to the local environment, making it an exceptional probe for monitoring protein folding, conformational changes, and binding events.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its direct incorporation into peptide sequences during standard solid-phase peptide synthesis (SPPS).[1]
These application notes provide a comprehensive overview of the utility of this compound, including its photophysical properties, detailed experimental protocols for its incorporation into peptides and subsequent analysis of protein folding, and data interpretation guidelines.
Photophysical Properties of 3-(9-anthryl)-L-alanine
The fluorescence of the 3-(9-anthryl)-L-alanine side chain is characterized by its sensitivity to solvent polarity and local environment. This solvatochromism is a key feature that is exploited in protein folding studies. As the polarity of the environment surrounding the anthryl group changes, shifts in the fluorescence emission maximum and changes in fluorescence intensity can be observed.[4] For instance, when a peptide containing 3-(9-anthryl)-L-alanine folds, the anthryl moiety may move from a solvent-exposed environment to a more hydrophobic core, resulting in a blue shift (shift to shorter wavelength) in the emission spectrum and an increase in fluorescence intensity.[2][4]
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~330 nm | Aqueous Solution (physiological pH)[4] |
| Emission Maximum (λem) | ~415 nm | Aqueous Solution (physiological pH)[4] |
| Emission Maximum (λem) | ~435 nm | Non-polar solvents[4] |
| Stokes Shift | ~85 nm |
Table 1: Summary of the key photophysical properties of 3-(9-anthryl)-L-alanine.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a site-specific 3-(9-anthryl)-L-alanine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with shaking.
-
-
Repeat for this compound: When the synthesis reaches the desired position for the fluorescent probe, use this compound in the coupling step.
-
Washing: After each coupling step, wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Monitoring Peptide Folding using Fluorescence Spectroscopy
This protocol describes how to use a peptide containing 3-(9-anthryl)-L-alanine to monitor conformational changes induced by a denaturant.
Materials:
-
Purified peptide containing 3-(9-anthryl)-L-alanine
-
Native buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Denaturant stock solution (e.g., 8 M Guanidinium Chloride (GdmCl) or Urea in native buffer)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorescently labeled peptide in the native buffer. The concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the anthryl group (e.g., 355 nm).
-
Set the emission scan range to capture the entire fluorescence spectrum (e.g., 380-550 nm).
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Native State Spectrum: Record the fluorescence emission spectrum of the peptide in the native buffer.
-
Denaturation Curve:
-
Prepare a series of samples with increasing concentrations of the denaturant (e.g., 0 to 6 M GdmCl) by mixing the peptide stock solution with the denaturant stock solution and native buffer.
-
Allow the samples to equilibrate for a sufficient time at a constant temperature.
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
-
For each spectrum, determine the fluorescence intensity at the emission maximum and the wavelength of the emission maximum (λmax).
-
Plot the fluorescence intensity and/or λmax as a function of the denaturant concentration.
-
Fit the resulting data to a sigmoidal curve to determine the midpoint of the unfolding transition (Cm) and the cooperativity of folding (m-value).
-
Data Presentation and Interpretation
The data obtained from fluorescence spectroscopy experiments can be presented in tables and graphs to clearly illustrate the conformational changes of the peptide.
| Denaturant [M] | Fluorescence Intensity (a.u.) at λmax | Emission Maximum (λmax) [nm] |
| 0.0 | 850 | 415 |
| 1.0 | 820 | 416 |
| 2.0 | 750 | 418 |
| 3.0 | 550 | 425 |
| 4.0 | 300 | 432 |
| 5.0 | 280 | 434 |
| 6.0 | 275 | 435 |
Table 2: Example of quantitative data from a denaturation experiment of a peptide containing 3-(9-anthryl)-L-alanine. A decrease in fluorescence intensity and a red shift in λmax are observed upon unfolding.
The plot of fluorescence intensity or λmax versus denaturant concentration will typically yield a sigmoidal curve, which is characteristic of a cooperative two-state folding transition. The midpoint of this transition (Cm) represents the denaturant concentration at which half of the peptide population is unfolded. The steepness of the transition (m-value) provides information about the change in solvent-accessible surface area upon unfolding.
Applications in Studying Signaling Pathways
While direct studies of complex signaling pathways using this compound are not extensively documented, its utility in probing protein-protein interactions provides a foundation for such investigations.[4] For example, a peptide derived from a signaling protein can be labeled with 3-(9-anthryl)-L-alanine to monitor its conformational changes upon binding to a target protein. This can provide insights into the activation mechanisms of signaling cascades.
Conclusion
This compound is a versatile and powerful tool for the site-specific labeling of peptides to study protein folding and conformational dynamics. Its environmentally sensitive fluorescence provides a robust method for monitoring structural transitions in real-time. The protocols and guidelines presented here offer a framework for researchers to employ this fluorescent amino acid in their studies, contributing to a deeper understanding of protein structure-function relationships and the molecular basis of cellular processes.
References
Standard operating procedures for handling and storing Fmoc-3-(9-anthryl)-L-alanine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-L-alanine is a fluorescent, non-canonical amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] Its bulky, hydrophobic anthryl moiety introduces unique fluorescent properties into peptides, making it a valuable tool for studying peptide structure, localization, and interactions. This document provides detailed standard operating procedures for the safe handling, storage, and effective use of this compound in peptide synthesis.
Physicochemical and Safety Data
This compound is a light yellow to yellow solid. As with other Fmoc-protected amino acids, it should be handled with appropriate laboratory safety precautions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 268734-27-6 | [1][2] |
| Molecular Formula | C₃₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 487.55 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥95.0% (HPLC) | |
| Storage Temperature | 0 - 8 °C | [1] |
Table 2: Safety and Handling Information
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves (e.g., Nitrile) |
| Storage Class | Combustible Solid |
| General Handling | Avoid dust formation. Use in a well-ventilated area. |
| First Aid Measures | In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist. |
Table 3: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Assessment & Recommendations |
| N,N-Dimethylformamide (DMF) | Data not available | Generally soluble. DMF is a standard solvent for SPPS. To enhance solubility, gentle warming or sonication may be applied. Use of high-quality, amine-free DMF is crucial to prevent premature Fmoc deprotection. |
| N-Methyl-2-pyrrolidone (NMP) | Data not available | Generally soluble. NMP can be a superior solvent for hydrophobic and sterically hindered amino acids, potentially reducing aggregation. |
| Dichloromethane (DCM) | Data not available | Limited solubility is expected for the zwitterionic form. DCM is often used in combination with other solvents. |
Experimental Protocols
Protocol for Determining Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent for SPPS.
Materials:
-
This compound
-
SPPS-grade solvent (e.g., DMF, NMP)
-
Vortex mixer
-
Small, calibrated vials
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the mixture for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid has dissolved, add another known amount of the amino acid and repeat the process until the solution is saturated (i.e., solid material remains undissolved).
-
If the solid has not dissolved, add more solvent in measured increments, vortexing after each addition, until the solid is fully dissolved.
-
Calculate the approximate solubility based on the total amount of solute and the final volume of the solvent.
Protocol for Coupling this compound in SPPS
Due to the sterically hindered nature of the anthryl group, a standard coupling protocol may not be efficient. The following protocol is recommended for the successful incorporation of this compound into a peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HCTU, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
SPPS-grade DMF or NMP
-
SPPS reaction vessel
Procedure:
-
Pre-activation of the Amino Acid:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF or NMP.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) and the base (e.g., DIPEA, 6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the Fmoc-deprotected peptide-resin.
-
Agitate the mixture at room temperature for an extended coupling time of 2-4 hours. For particularly difficult couplings, the reaction time can be extended or gentle heating can be applied, though this should be done with caution to avoid racemization.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling, perform a Kaiser test or other qualitative test to check for the presence of free primary amines on the resin.
-
A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
-
Double Coupling (if necessary):
-
If the monitoring test is positive (e.g., blue/purple beads for the Kaiser test), a second coupling is recommended.
-
Drain the reaction vessel and wash the resin thoroughly with DMF or NMP.
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
-
Washing:
-
After a complete coupling, thoroughly wash the peptide-resin with DMF or NMP to remove any excess reagents and byproducts.
-
Visualizations
Caption: General workflow for the safe handling and storage of this compound.
Caption: Decision workflow for the coupling of sterically hindered this compound in SPPS.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-3-(9-anthryl)-L-alanine Coupling in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, Fmoc-3-(9-anthryl)-L-alanine (Fmoc-Anl-OH), during solid-phase peptide synthesis (SPPS). The bulky 9-anthryl side chain can lead to low coupling efficiencies, resulting in deletion sequences and impure final products. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: The primary reason for low coupling efficiency is the significant steric hindrance caused by the bulky 9-anthryl group on the side chain of the alanine residue. This large, rigid structure can physically obstruct the approach of the activated carboxyl group of Fmoc-Anl-OH to the N-terminal amine of the growing peptide chain on the solid support, thereby slowing down or preventing a complete reaction.
Q2: How can I detect incomplete coupling of Fmoc-Anl-OH?
A2: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the anthryl-alanine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.
Q3: What are the initial steps to take if I detect an incomplete coupling?
A3: If a positive Kaiser test indicates an incomplete coupling, the most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated Fmoc-Anl-OH before proceeding to the next Fmoc deprotection step. If the Kaiser test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by acetylating them with acetic anhydride to prevent the formation of deletion peptides.
Q4: Can increasing the temperature improve the coupling efficiency?
A4: Yes, increasing the reaction temperature can help overcome the activation energy barrier for the coupling of sterically hindered amino acids. Microwave-assisted SPPS, which allows for precise temperature control, can be particularly effective. However, elevated temperatures can also increase the risk of side reactions, such as racemization, so this approach should be used with caution.
Troubleshooting Guide
This section addresses common problems observed during the coupling of Fmoc-Anl-OH and provides a systematic approach to resolving them.
Problem: Positive Kaiser test after a standard coupling protocol.
This indicates an incomplete reaction. The following workflow can be used to troubleshoot this issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Key Features |
| HATU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | +++++ | Highly reactive, excellent for hindered couplings, low racemization risk.[1] |
| HCTU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | ++++ | Cost-effective alternative to HATU with high efficiency.[2] |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 1 - 4 hours | ++++ | High efficiency, avoids potential for guanidinylation side reactions seen with some uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | 1 : 1 : 2 | 2 - 12 hours | ++ | Cost-effective, Oxyma reduces racemization compared to HOBt. Generally less effective for highly hindered couplings.[3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Anl-OH using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Anl-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (Fmoc-Anl-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Anl-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Activation: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for at least 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction's completion.
-
Washing: Once the Kaiser test is negative (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Strategy for Fmoc-Anl-OH
This protocol should be implemented if the Kaiser test is positive after the initial coupling reaction.
Procedure:
-
First Coupling: Perform the initial coupling of Fmoc-Anl-OH as described in Protocol 1 for 1-2 hours.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Prepare a fresh activation solution of Fmoc-Anl-OH as described in Protocol 1.
-
Reaction: Add the fresh solution to the resin and continue the coupling for another 1-2 hours.
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Capping of Unreacted Amines
This protocol is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic Anhydride
-
DIPEA
-
DMF
Procedure:
-
Washing: After a failed coupling attempt (positive Kaiser test after double coupling), wash the resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
Visualization of Key Workflows
Caption: Standard SPPS cycle for incorporating Fmoc-Anl-OH.
References
Troubleshooting aggregation of peptides containing 3-(9-anthryl)-L-alanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the fluorescent, non-natural amino acid 3-(9-anthryl)-L-alanine. Due to the large, hydrophobic nature of the anthryl group, these peptides can be prone to aggregation, which can impact experimental results and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is 3-(9-anthryl)-L-alanine and why is it used in peptide synthesis?
A1: 3-(9-anthryl)-L-alanine is a synthetic amino acid that contains a fluorescent anthryl group.[1][2] It is incorporated into peptides to serve as a fluorescent probe, enabling researchers to study peptide-protein interactions, protein folding, and the localization of peptides within cells.[1][3]
Q2: Why are peptides containing 3-(9-anthryl)-L-alanine prone to aggregation?
A2: The primary reason for aggregation is the large, hydrophobic anthracene moiety.[1][2] Hydrophobicity is a major driver of peptide aggregation, where the peptide molecules associate to minimize contact with the aqueous environment.[4] The specific amino acid sequence, peptide concentration, pH, ionic strength, and temperature also play crucial roles.[4][5]
Q3: What are the signs of peptide aggregation?
A3: Signs of aggregation include poor solubility, the appearance of cloudiness or precipitates in solution, and the formation of a gel over time.[4][6] During peptide synthesis, aggregation can manifest as resin shrinking, incomplete reactions, and low purity of the crude product.[7]
Q4: How can I prevent aggregation during peptide synthesis?
A4: To mitigate aggregation during solid-phase peptide synthesis (SPPS), consider using strategies that disrupt the secondary structures leading to aggregation. These include incorporating pseudoproline dipeptides or using backbone protection (e.g., Hmb, Dmb).[8] Optimizing synthesis conditions by using different solvents like NMP or DMSO, or adding chaotropic salts, can also be beneficial.[7][9][10]
Q5: Can the position of 3-(9-anthryl)-L-alanine in the peptide sequence affect aggregation?
A5: While the search results do not specifically address the positioning of 3-(9-anthryl)-L-alanine, general principles of peptide aggregation suggest that its placement is important. Placing the bulky, hydrophobic anthryl group in a region of the peptide that is already prone to aggregation could exacerbate the issue. It is generally advisable to flank hydrophobic residues with charged or polar amino acids to improve solubility.
Troubleshooting Guides
Problem 1: My lyophilized peptide containing 3-(9-anthryl)-L-alanine will not dissolve.
This is a common issue due to the hydrophobic nature of the 3-(9-anthryl)-L-alanine residue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity | 1. Begin by attempting to dissolve a small amount of the peptide in deionized water.[8] 2. If unsuccessful, try dissolving the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[4][8] 3. For charged peptides, adjust the pH of the buffer. Acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[4][8] | The peptide dissolves and remains in solution. |
| Concentration Above Solubility Limit | Attempt to dissolve the peptide at a lower concentration.[4] | The peptide dissolves, indicating the initial concentration was too high. |
| Peptide Degradation | Gentle warming (up to 40°C) or brief sonication can sometimes aid dissolution, but avoid excessive heating which can cause degradation.[6] | The peptide dissolves without evidence of degradation. |
Problem 2: My peptide solution becomes cloudy or forms a precipitate over time.
This indicates time-dependent aggregation, which can be influenced by storage and experimental conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-Dependent Aggregation | 1. Optimize storage conditions by storing the solution at a lower temperature and protecting it from agitation.[4] 2. Consider adding excipients like sugars (e.g., sucrose) or polyols (e.g., glycerol) to stabilize the peptide.[4] | The peptide solution remains clear for a longer period. |
| Nucleation-Dependent Aggregation | 1. Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that can act as seeds for further aggregation.[4] 2. Perform experiments at the lowest possible peptide concentration.[4] | A delay or reduction in the onset of aggregation is observed. |
| Suboptimal Buffer Conditions | Screen different buffer conditions, varying the pH and ionic strength, to find a condition that minimizes aggregation.[5][11] Increased ionic strength can sometimes shield electrostatic repulsions and promote aggregation.[12] | The peptide remains soluble and stable in the optimized buffer. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of Peptides Containing 3-(9-anthryl)-L-alanine
-
Initial Attempt: Try to dissolve a small amount of the peptide in sterile, deionized water or your primary experimental buffer. Use vortexing and brief sonication to aid dissolution.[8]
-
pH Adjustment: If the peptide is insoluble, determine its theoretical net charge at neutral pH. For basic peptides (net positive charge), try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), try a dilute basic solution (e.g., 10% ammonium bicarbonate).[8]
-
Organic Co-solvents: For these highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF is often necessary.[4][8] Once fully dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing. If the solution becomes cloudy, the solubility limit has been exceeded.[8]
-
Denaturing Agents: If compatible with your downstream application, strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to dissolve aggregates.[8]
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate.
-
Materials:
-
Procedure:
-
Prepare a working solution of ThT in the assay buffer (final concentration typically 10-20 µM).[4]
-
Add your peptide sample to the wells of the 96-well plate.
-
Add the ThT working solution to each well.
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) at a constant temperature.[4]
-
An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: Troubleshooting workflow for aggregation of peptides containing 3-(9-anthryl)-L-alanine.
Caption: Key factors influencing the aggregation of peptides.
References
- 1. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ionic Strength Modulation of the Free Energy Landscape of Aβ40 Peptide Fibril Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize photobleaching of the anthracene fluorophore.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the anthracene fluorophore in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my anthracene-based signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as anthracene, upon exposure to excitation light.[1] When an anthracene molecule absorbs light, it enters an excited state. While it can return to the ground state by emitting a fluorescent photon, the excited molecule can also undergo chemical reactions that render it non-fluorescent.[1][2] This process is cumulative, leading to a gradual decrease in signal intensity with prolonged or intense illumination.[1]
Q2: What is the primary mechanism of anthracene photobleaching?
A2: The photobleaching of anthracene compounds generally occurs through the following pathway:[1]
-
Excitation: The anthracene molecule absorbs a photon, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can either relax back to the S₀ state by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Reaction from Triplet State: The T₁ state is more susceptible to chemical reactions and can react with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[1]
-
Oxidative Damage: This singlet oxygen is a powerful oxidizing agent that can attack the electron-rich anthracene core, leading to the formation of non-fluorescent endoperoxides and other oxidation products, causing irreversible photobleaching.[1][3]
Q3: What are the main factors that accelerate the photobleaching of anthracene?
A3: Several factors can increase the rate of photobleaching:
-
High Excitation Light Intensity: Higher light intensity increases the rate at which fluorophores are excited, accelerating the generation of reactive oxygen species (ROS) and subsequent photobleaching.[1][4]
-
Prolonged Exposure Time: Continuous illumination increases the total number of excitation cycles a fluorophore undergoes, raising the probability of a photobleaching event.[1][5]
-
Oxygen Concentration: The presence of molecular oxygen is a critical factor in the most common photobleaching pathways for anthracene.[1][2]
-
Solvent Environment: The polarity of the solvent can influence the rate of photodegradation. For some anthracene compounds, degradation is faster in more polar solvents.[6]
Troubleshooting Guide
Issue: Rapid loss of fluorescence signal during imaging.
This troubleshooting guide will help you identify the potential causes and implement solutions to minimize photobleaching.
Strategies to Minimize Photobleaching
Optimization of Imaging Parameters
-
Reduce Excitation Intensity: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio.[4] Neutral density filters can be used to attenuate the excitation light.[7][8]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.[1][5] Avoid unnecessarily long or repeated exposures.
-
Minimize Exposure to "Wasted" Light: When not actively acquiring data, block the excitation light path.[5] Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.[7]
Sample Preparation and Environment Control
-
Use of Antifade Reagents: Incorporate commercial or self-prepared antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.[8] Common antifade agents include:
-
Deoxygenation: Since oxygen is a key mediator of photobleaching, removing it from the sample environment can significantly enhance fluorophore stability.[6] This can be achieved by:
-
Choice of Fluorophore: If possible, consider using an anthracene derivative known for higher photostability. Structural modifications to the anthracene core can impact its resistance to photobleaching.[12]
Quantitative Data on Photostability
The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which is the probability that an excited fluorophore will be photobleached. A lower Φb indicates greater photostability.
| Fluorophore | Environment | Photobleaching Quantum Yield (Φb) | Reference |
| Anthracene | Acetonitrile (Air-saturated) | 1.8 x 10⁻⁵ | [13] |
| Anthracene | Acetonitrile (Oxygen-free) | < 1 x 10⁻⁶ | [13] |
| Rhodamine 6G | Water | 0.2 x 10⁻⁵ - 2.5 x 10⁻⁵ | [14] |
Note: Photobleaching quantum yields are highly dependent on experimental conditions, particularly oxygen concentration.[1]
Experimental Protocols
Protocol 1: Quantification of Photobleaching Rate
This protocol outlines a method to measure the photobleaching rate of an anthracene-based fluorophore using fluorescence microscopy.
Methodology:
-
Sample Preparation:
-
Microscope Setup:
-
Use a fluorescence microscope with a stable light source.
-
Select the appropriate objective lens and filter cube for anthracene.
-
To minimize pre-exposure, locate the region of interest (ROI) using transmitted light before switching to fluorescence.[1]
-
-
Image Acquisition:
-
Set the imaging software to acquire a time-lapse series.
-
Use consistent illumination intensity and exposure time throughout the experiment.
-
Acquire images continuously until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).[1]
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define an ROI over the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Measure the mean intensity of a background region in each frame and subtract it from the ROI intensity for each time point.[1]
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity at time zero.[1]
-
Plot the normalized intensity as a function of time.
-
Determine the half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[1]
-
Signaling Pathways and Logical Relationships
Jablonski Diagram Illustrating Photobleaching Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Detection of Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in fluorescence detection of labeled peptides.
Troubleshooting Guides
This section addresses specific issues encountered during fluorescence detection experiments with labeled peptides, offering potential causes and actionable solutions.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal can be a significant roadblock in your experiments. The following guide will help you systematically troubleshoot the potential causes.
Q: I am not detecting any fluorescence signal from my labeled peptide. What are the possible reasons and how can I fix this?
A: A lack of signal can stem from issues with the peptide itself, the labeling process, or the detection instrumentation. Here are the common culprits and their solutions:
-
Improper Peptide Labeling or Purification: Inefficient labeling or residual quenching impurities can drastically reduce the fluorescence signal.[1]
-
Solution: Verify the labeling efficiency using techniques like mass spectrometry or HPLC. Ensure thorough purification of the labeled peptide to remove any unreacted dye and other contaminants that might quench the fluorescence.[1]
-
-
Incorrect Fluorophore Selection: The chosen fluorescent dye may not be optimal for your experimental conditions (e.g., excitation/emission wavelength incompatibility with your instrument, pH sensitivity).
-
Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore, leading to signal loss.[2][3]
-
Low Labeled Peptide Concentration: The concentration of the labeled peptide in your sample may be below the detection limit of your instrument.
-
Solution: Increase the concentration of the labeled peptide. If solubility is an issue, you may need to optimize the buffer conditions.
-
-
Instrument Settings Not Optimized: Incorrect settings on your fluorescence detector (e.g., wrong filters, low detector gain) can lead to poor signal acquisition.
-
Solution: Ensure that the excitation and emission filters are appropriate for your chosen fluorophore. Optimize the detector gain or integration time to enhance signal detection, but be mindful of increasing background noise.
-
References
Preventing side reactions during the incorporation of Fmoc-3-(9-anthryl)-L-alanine.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-3-(9-anthryl)-L-alanine into peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound?
A1: The primary challenge stems from the bulky and hydrophobic nature of the 9-anthryl side chain. This can lead to:
-
Slow or incomplete coupling reactions: The steric hindrance of the anthryl group can physically obstruct the incoming activated amino acid from reaching the N-terminus of the growing peptide chain.
-
Peptide aggregation: The hydrophobic and aromatic nature of the anthryl group can promote intermolecular π-π stacking and hydrophobic interactions between peptide chains on the solid support. This aggregation can block reactive sites, leading to truncated or deletion sequences.
Q2: What are the signs of poor coupling or aggregation during the synthesis?
A2: Be vigilant for the following indicators:
-
Positive Kaiser test (or other amine test) after coupling: A blue or purple color indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
-
Poor resin swelling: The resin beads may appear clumped together and fail to swell adequately in the solvent.
-
Slow Fmoc deprotection: A flattened or broadened UV absorbance peak during Fmoc removal can indicate that the piperidine is having difficulty accessing the Fmoc group due to aggregation.
-
Complex crude peptide profile: HPLC or LC-MS analysis of the cleaved peptide will show multiple peaks corresponding to deletion sequences.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, potent coupling reagents are essential. Onium-salt based reagents are generally the most effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. They form highly reactive OAt and OBt active esters, respectively, which can overcome steric hindrance.
Q4: Can I use standard solvents like DMF?
A4: While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, for difficult couplings involving this compound, alternative solvents or mixtures can be beneficial.
-
N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can help to disrupt peptide aggregation.
-
Adding Dimethyl sulfoxide (DMSO) as a co-solvent (e.g., up to 20% in DMF or NMP) can also improve solvation and break up secondary structures.
Q5: Is microwave-assisted synthesis beneficial for this amino acid?
A5: Yes, microwave-assisted SPPS can be highly advantageous. The application of microwave energy can accelerate both the coupling and deprotection steps, often leading to higher coupling efficiencies and purer crude peptides, especially for difficult sequences.[1] Controlled heating helps to disrupt aggregation and overcome the activation energy barrier for coupling.
Troubleshooting Guide
Problem 1: Incomplete Coupling (Positive Kaiser Test)
This is the most common issue when working with this compound. The bulky side chain physically hinders the formation of the peptide bond.
Solutions:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more potent coupling reagent: If you are using a carbodiimide-based reagent like DIC, switch to an onium-salt based reagent such as HATU or HCTU.
-
Double Couple: Perform the coupling reaction twice with a fresh portion of activated amino acid and coupling reagents. This is a very effective strategy to drive the reaction to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight for conventional synthesis. For microwave-assisted synthesis, a longer irradiation time (e.g., 10-15 minutes) at a controlled temperature may be necessary.
-
-
Improve Solvation:
-
Change Solvent: Switch from DMF to NMP or a mixture of DMF/NMP.
-
Use Chaotropic Salts: Add a chaotropic salt like lithium chloride (LiCl) to the coupling reaction (typically at a final concentration of 0.5 M). This disrupts the hydrogen bonding network that leads to aggregation.
-
-
Elevate the Temperature:
-
Microwave Synthesis: Utilize a microwave peptide synthesizer to perform the coupling at an elevated, controlled temperature (e.g., 50-75°C).[1]
-
Conventional Heating: If a microwave synthesizer is not available, the reaction can be performed at a moderately elevated temperature (e.g., 40-50°C) with careful monitoring.
-
Problem 2: Peptide Aggregation
The large, hydrophobic anthryl group has a strong tendency to induce aggregation of the growing peptide chains on the resin, making the N-terminus inaccessible.
Solutions:
-
Disruptive Solvents and Additives:
-
As mentioned above, use NMP or add DMSO to your primary solvent.
-
The use of chaotropic salts like LiCl is also a primary strategy to combat aggregation.
-
-
Backbone Protection:
-
For sequences known to be highly prone to aggregation, consider incorporating a backbone-protected amino acid (e.g., an Fmoc-Xaa(Dmb)-Gly-OH dipeptide) near the challenging residue to disrupt the formation of secondary structures.
-
-
Low-Loading Resin:
-
Use a resin with a lower substitution level. This increases the distance between peptide chains on the solid support, reducing the likelihood of intermolecular aggregation.
-
Quantitative Data Summary
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Coupling Reagent | HBTU, DIC/HOBt | HATU , HCTU , COMU | More potent activation to overcome steric hindrance. |
| Equivalents of Amino Acid | 2-4 eq. | 4-5 eq. | Drives the reaction equilibrium towards product formation. |
| Equivalents of Coupling Reagent | 2-4 eq. | 3.9-4.9 eq. | Ensures complete activation of the amino acid. |
| Base | DIPEA, NMM | DIPEA, 2,4,6-Collidine | Collidine is less likely to cause racemization. |
| Solvent | DMF | NMP , DMF/DMSO (4:1) | Improved solvation and disruption of aggregation. |
| Reaction Time (Conventional) | 1-2 hours | 2-4 hours or double couple | Allows more time for the sterically hindered reaction to proceed. |
| Reaction Time (Microwave) | 5 minutes | 10-15 minutes (at 50-75°C) | Increased energy input to overcome activation barrier. |
Experimental Protocols
Protocol 1: Optimized Conventional Coupling using HATU
This protocol is recommended as a starting point for the manual or automated conventional synthesis.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test.
-
If negative (yellow beads), proceed to washing.
-
If positive (blue/purple beads), drain the reaction solution and perform a second coupling (double couple) by repeating steps 2-4 with fresh reagents for another 2 hours.
-
-
Washing: After a complete coupling, wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and by-products.
Protocol 2: Microwave-Assisted Coupling
This protocol is for use with a microwave peptide synthesizer.
-
Reagent Preparation: Prepare stock solutions of this compound, HATU, and DIPEA in NMP.
-
Microwave Program: Set the microwave program for the coupling step. A typical program involves a power of 20-40W with a maximum temperature of 75°C for a total of 10 minutes.
-
Execution: The synthesizer will automatically perform the addition of reagents and the microwave irradiation.
-
Post-Microwave: After the microwave program is complete, ensure the resin is thoroughly washed with NMP to remove any by-products. A post-coupling Kaiser test is still recommended.
Visualizations
Caption: Workflow for the coupling of this compound.
Caption: Peptide aggregation on the solid support.
Caption: Troubleshooting workflow for incomplete coupling.
References
Technical Support Center: Purification of Peptides Containing Hydrophobic Fluorescent Labels by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides modified with hydrophobic fluorescent labels.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying hydrophobic fluorescently-labeled peptides by HPLC?
The primary challenges stem from the inherent properties of these molecules:
-
Poor Solubility: Hydrophobic peptides and fluorescent dyes often have low solubility in the highly aqueous mobile phases used at the beginning of a typical reverse-phase HPLC gradient. This can lead to sample precipitation on the column or in the injection loop.[1][2][3]
-
Peak Broadening and Tailing: Strong interactions between the hydrophobic peptide/dye and the stationary phase can result in broad peaks, poor resolution, and tailing. This is often exacerbated by peptide aggregation.
-
Low Recovery: Irreversible adsorption of the hydrophobic peptide onto the column matrix can lead to significant sample loss and low recovery.[4]
-
Dye-Related Issues: The fluorescent label itself can influence the chromatographic behavior, sometimes leading to aggregation or non-specific binding.[5][6][7] Some dyes may also be unstable under certain mobile phase conditions.
Q2: Which type of HPLC column is best suited for purifying hydrophobic fluorescently-labeled peptides?
Reverse-phase (RP) HPLC is the standard method for peptide purification.[8][9] For hydrophobic peptides, the choice of stationary phase is critical:
-
C8 or C4 Columns: These are often preferred over the more common C18 columns. The shorter alkyl chains reduce the hydrophobicity of the stationary phase, which can improve peak shape and recovery for highly hydrophobic peptides.[2][10][11]
-
Wide-Pore Columns: Columns with a pore size of 300 Å are generally recommended for peptides to ensure the molecule can freely access the stationary phase surface.[12][13]
-
Phenyl Columns: These columns can offer alternative selectivity for peptides containing aromatic residues or certain types of fluorescent labels.[14]
| Column Characteristic | Recommendation for Hydrophobic Labeled Peptides | Rationale |
| Stationary Phase | C8, C4, or Phenyl | Reduces strong hydrophobic interactions, improving peak shape and recovery.[2][10][11][14] |
| Pore Size | 300 Å | Ensures efficient interaction of the peptide with the stationary phase.[12][13] |
| Particle Size | 3.5-5 µm | Provides a good balance between resolution and backpressure. |
| Column ID & Length | Dependent on sample load (Analytical vs. Preparative) | Scale appropriately for the amount of peptide being purified.[15] |
Q3: What mobile phase additives can improve the separation of my hydrophobic peptide?
Mobile phase additives are crucial for good peak shape and resolution.
-
Trifluoroacetic Acid (TFA): The most common ion-pairing agent, used at a concentration of 0.1%.[8][16][] It helps to sharpen peaks and improve resolution. However, TFA can cause ion suppression in mass spectrometry.[13]
-
Formic Acid (FA): A good alternative to TFA for LC-MS applications as it is less likely to cause ion suppression.[16] However, it may result in broader peaks compared to TFA.
-
Difluoroacetic Acid (DFA): Offers a compromise between TFA and FA, providing good peak shape with less ion suppression than TFA.[16]
-
Organic Modifiers: Acetonitrile is the most common organic solvent. For very hydrophobic peptides, adding a small percentage of isopropanol or n-propanol to the mobile phase can improve solubility and peak shape.[2][3]
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape and resolution.[8][16] | Causes ion suppression in MS.[13] |
| Formic Acid (FA) | 0.1% | MS-compatible.[16] | May lead to broader peaks than TFA. |
| Difluoroacetic Acid (DFA) | 0.1% | Good balance of peak shape and MS compatibility.[16] | Less common than TFA and FA. |
| Isopropanol/n-Propanol | Added to organic phase | Improves solubility of very hydrophobic peptides.[2][3] | Increases mobile phase viscosity and backpressure. |
Q4: How can I improve the solubility of my hydrophobic peptide for HPLC injection?
Proper sample preparation is key to avoiding precipitation.
-
Dissolve in Strong Organic Solvents: Initially dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[2][18]
-
Use a High Percentage of Organic Solvent for Injection: If possible, dissolve the sample in a solution that contains a higher percentage of organic solvent than the initial gradient conditions, but be mindful of potential peak distortion.
-
Increase Temperature: Performing the separation at an elevated temperature (e.g., 40-60°C) can significantly improve the solubility of hydrophobic peptides and improve peak shape.[19]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing)
This is a common issue when purifying hydrophobic peptides. The following workflow can help diagnose and resolve the problem.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. Use of mobile phase additives for the elution of bispecific and monoclonal antibodies from phenyl based hydrophobic interaction chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. protocols.io [protocols.io]
- 16. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Addressing solubility issues of peptides modified with 3-(9-anthryl)-L-alanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with the unnatural amino acid 3-(9-anthryl)-L-alanine (Ala-An). The incorporation of this bulky, aromatic, and hydrophobic residue can significantly impact peptide solubility, leading to challenges in handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 3-(9-anthryl)-L-alanine so difficult to dissolve?
A1: The primary reason for the poor solubility of Ala-An-modified peptides is the large, hydrophobic, and planar nature of the anthracene side chain. This leads to several challenges:
-
Increased Hydrophobicity: The anthracene group drastically increases the overall hydrophobicity of the peptide, making it poorly soluble in aqueous solutions. Peptides with a high proportion of non-polar amino acids often have limited solubility in water.
-
π-π Stacking: The flat, aromatic surface of the anthracene moieties promotes strong non-covalent interactions, known as π-π stacking, between peptide chains. This can lead to self-assembly and aggregation, effectively reducing the amount of peptide that can be solvated.[1][2] These stacking interactions are a major driving force for the early stages of peptide self-assembly.[1]
-
Secondary Structure Formation: Hydrophobic sequences have a tendency to form stable secondary structures like β-sheets, which can further promote aggregation and reduce solubility.[3]
Q2: What are the initial signs of solubility problems with my Ala-An modified peptide?
A2: You may encounter several indicators of poor solubility:
-
Difficulty in dissolving the lyophilized powder: The peptide may not readily dissolve in common aqueous buffers, even with vortexing or sonication.
-
Cloudy or hazy solutions: The presence of suspended particles indicates that the peptide is not fully solubilized.
-
Formation of a gel or precipitate: At higher concentrations, the peptide may form a viscous gel or a solid precipitate.
-
Inaccurate concentration measurements: Incomplete solubilization can lead to erroneously low concentration readings, affecting the accuracy of your experiments.[4]
Q3: Is there a recommended first-line solvent to try for Ala-An modified peptides?
A3: For highly hydrophobic peptides, including those modified with Ala-An, it is recommended to start with a small amount of an organic solvent.[5][6] Dimethyl sulfoxide (DMSO) is often the preferred initial solvent due to its strong solubilizing power for hydrophobic compounds and its relatively low toxicity in many biological assays.[5][7] Dimethylformamide (DMF) is a suitable alternative, especially if your peptide contains residues like cysteine (Cys), methionine (Met), or tryptophan (Trp) that can be oxidized by DMSO.[8]
Q4: How can I improve the solubility of my Ala-An peptide in aqueous buffers for biological assays?
A4: The key is to first dissolve the peptide in a minimal amount of a strong organic solvent (like DMSO or DMF) to create a concentrated stock solution. Then, slowly add your aqueous buffer to this stock solution dropwise while vortexing. This method helps to prevent the peptide from precipitating out of solution. Be mindful that the final concentration of the organic solvent should be compatible with your specific assay. For most cell-based assays, the final DMSO concentration should ideally be below 1%.[4]
Q5: Can I use pH adjustment to improve the solubility of my Ala-An peptide?
A5: Yes, pH adjustment can be a powerful tool, provided your peptide has ionizable groups (acidic or basic residues). The solubility of a peptide is generally lowest at its isoelectric point (pI), where it has a net neutral charge.
-
For peptides with a net positive charge (basic peptides): Try dissolving them in a slightly acidic solution, such as 10% acetic acid.[4][5]
-
For peptides with a net negative charge (acidic peptides): Attempt to dissolve them in a slightly basic solution, such as 0.1% ammonium hydroxide or 10% ammonium bicarbonate.[4][5]
Always perform a small-scale solubility test first to determine the optimal pH.[4]
Troubleshooting Guides
Problem 1: My lyophilized Ala-An peptide will not dissolve in any solvent.
This is a common and frustrating issue, often stemming from strong aggregation.
Caption: Systematic workflow for solubilizing Ala-An modified peptides.
| Strategy | Description | Recommended Starting Conditions | Considerations |
| Organic Solvents | Use a strong organic solvent to disrupt hydrophobic interactions. | 1. DMSO: Preferred for most applications.[5] 2. DMF: Alternative for peptides with oxidation-prone residues (Cys, Met, Trp).[8] 3. NMP (N-Methyl-2-pyrrolidone): Another strong solvent for difficult sequences.[3] | First, create a concentrated stock, then dilute slowly into your aqueous buffer. High concentrations of organic solvents can be detrimental to biological assays.[4] |
| pH Adjustment | Alter the charge state of the peptide to increase its interaction with water. | 1. Acidic Peptides (net negative charge): 0.1% NH4OH or 10% NH4HCO3.[4][5] 2. Basic Peptides (net positive charge): 10-30% Acetic Acid or 0.1% TFA.[5][8] | Determine the peptide's net charge first.[8] Avoid basic conditions for peptides containing Cys.[8] |
| Chaotropic Agents | Denaturing agents that disrupt the hydrogen bond network, breaking up aggregates. | 1. 6 M Guanidine Hydrochloride (GdnHCl) [8] 2. 8 M Urea [8] | These are harsh denaturants and will likely disrupt the peptide's secondary and tertiary structure, which may impact its biological activity.[5] |
| Physical Methods | Use physical force to aid dissolution. | 1. Sonication: Use a bath sonicator in short bursts with cooling on ice in between to avoid heating.[5] 2. Gentle Warming: Warm the solution to no more than 40°C.[6] | Sonication can help break up small aggregates.[5] Excessive heating can degrade the peptide.[7] |
Problem 2: My Ala-An peptide dissolves initially but then precipitates over time or upon freeze-thaw cycles.
This suggests that the peptide is prone to aggregation even when seemingly in solution.
-
Work with Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.
-
Aliquot and Store Properly: If you must store stock solutions, aliquot them into small, single-use volumes and store them at -20°C or -80°C.[8] This minimizes freeze-thaw cycles which can promote aggregation.
-
Incorporate Solubility-Enhancing Excipients: For formulation development, consider the use of excipients that can improve stability, such as surfactants or sugars, although their compatibility with your assay must be verified.
-
Filter Before Use: Before use in a critical assay, centrifuge your peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any small, invisible aggregates.[4]
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Ala-An Modified Peptide
This protocol provides a step-by-step method for solubilizing a new Ala-An modified peptide.
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Perform a preliminary solubility test on a small aliquot of the peptide to determine the best solvent system without risking the entire sample.[8]
-
-
Initial Dissolution in Organic Solvent:
-
Add a minimal volume of 100% DMSO (or DMF if the peptide contains Cys, Met, or Trp) to the lyophilized peptide to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly for 1-2 minutes. If the peptide is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
-
Stepwise Dilution into Aqueous Buffer:
-
While vortexing your desired aqueous buffer (e.g., PBS, Tris), slowly add the concentrated peptide stock solution dropwise until you reach the final desired concentration.
-
If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that buffer system.
-
-
Final Preparation:
-
Once the final solution is prepared and appears clear, it is advisable to centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to remove any potential micro-aggregates before use.[4]
-
Protocol 2: Solubilization of an Aggregation-Prone Ala-An Peptide using Chaotropic Agents
This protocol is for peptides that fail to dissolve using standard organic solvents. Note: This method may not be suitable for assays where peptide conformation is critical.
-
Preparation:
-
Prepare a stock solution of 6 M Guanidine-HCl or 8 M Urea in sterile water.
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
-
Dissolution:
-
Add a small volume of the 6 M GdnHCl or 8 M Urea solution to the peptide.
-
Vortex and sonicate until the peptide is completely dissolved.
-
-
Dilution and Buffer Exchange (if necessary):
-
The peptide can now be diluted with an appropriate buffer. Be aware that high concentrations of GdnHCl or Urea can interfere with many biological assays.
-
If the denaturant needs to be removed, dialysis or buffer exchange using size-exclusion chromatography may be necessary, but there is a high risk of the peptide re-aggregating upon removal of the chaotropic agent.
-
Visualizing the Problem: Aggregation Pathways
The following diagram illustrates the competing pathways of a peptide in solution, highlighting the factors that drive aggregation.
Caption: Factors influencing the solubility and aggregation of Ala-An peptides.
References
- 1. Solid-state packing dictates the unexpected solubility of aromatic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of π-stacking interactions in the self-assembly of hIAPP(22-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. genscript.com [genscript.com]
How to avoid racemization of Fmoc-3-(9-anthryl)-L-alanine during activation.
Welcome to the technical support center for handling Fmoc-3-(9-anthryl)-L-alanine. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize racemization during the critical activation and coupling steps in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a chemical process where a pure, single enantiomer of a chiral amino acid (typically the L-form used in nature) is converted into a mixture of both its L- and D-enantiomers.[1][2] During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This alteration can significantly impact the peptide's three-dimensional structure, biological activity, and overall therapeutic efficacy.[1][2]
Q2: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A2: The most common pathway for racemization during the activation of an N-protected amino acid is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] The activation of the carboxyl group can lead to an intramolecular cyclization, forming this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3] Subsequent attack by the amine can occur from either side of the planar ring, resulting in both the desired L-peptide and the undesired D-diastereomer.[2] A secondary, less common mechanism is the direct enolization of the activated amino acid by a base.[1][2]
// Connections Activated_Ester -> Oxazolone [label="Cyclization\n(Side Reaction)", style=dashed, color="#EA4335"]; Activated_Ester -> Desired_Peptide [label="+ Amine Attack\n(Desired Reaction)", color="#34A853"]; Achiral_Intermediate -> Desired_Peptide [label="+ Amine Attack", color="#34A853"]; Achiral_Intermediate -> Racemized_Peptide [label="+ Amine Attack", color="#EA4335"];
// Invisible nodes for layout {rank=same; Activated_Ester; Oxazolone} {rank=same; Desired_Peptide; Racemized_Peptide} } dot Figure 1: Primary mechanism of racemization via oxazolone formation.
Q3: Why is this compound particularly susceptible to racemization?
A3: this compound has a large, sterically bulky anthryl side chain.[5][6][7] This steric hindrance can significantly slow down the rate of the desired coupling reaction between the activated amino acid and the N-terminus of the peptide chain.[1] This prolonged reaction time increases the window of opportunity for the activated intermediate to cyclize into the oxazolone and subsequently racemize before the peptide bond can be formed.[1]
Q4: Which factors have the greatest impact on racemization during the coupling step?
A4: Several factors critically influence the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DIC, when used alone, can lead to higher rates of racemization.[4][8]
-
Additives: Racemization-suppressing additives such as Oxyma and HOBt are crucial as they form active esters that are more stable and less prone to oxazolone formation.[3][8][9]
-
Base: The type and strength of the base used are critical. Stronger, less sterically hindered bases like DIPEA can accelerate racemization.[8][10]
-
Temperature: Higher temperatures increase the rate of all reactions, including oxazolone formation and racemization.[8][11]
-
Pre-activation Time: Allowing the amino acid to remain in its activated state for an extended period before coupling increases the risk of racemization.[8]
Troubleshooting Guide
Problem: I am observing a significant amount of the D-diastereomer in my final peptide product.
This common issue points to racemization of the this compound during synthesis. The following troubleshooting steps, organized by experimental factors, can help you pinpoint and resolve the source of the problem.
| Factor | Potential Cause | Recommended Solution & Action |
| Coupling Reagents & Additives | Using a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive. | Always use a combination of a coupling reagent and an additive. The combination of DIC with Oxyma is highly recommended as Oxyma is a non-explosive and highly effective alternative to HOBt.[8][12][13] Uronium/aminium reagents like HATU or HCTU are also effective but must be used with the correct base. |
| Base Selection | Use of a strong, non-sterically hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). | Switch to a weaker, more sterically hindered base. 2,4,6-Collidine (TMP) is an excellent choice for minimizing racemization, especially with sensitive or sterically hindered amino acids.[8][10][14] |
| Reaction Temperature | Performing the coupling reaction at elevated temperatures (e.g., microwave synthesis at >50°C). | Lower the coupling temperature. For this sensitive amino acid, perform the coupling at room temperature or even 0°C to reduce the rate of oxazolone formation.[4] If using microwave synthesis, reduce the temperature for this specific coupling step to 50°C or below.[14] |
| Pre-activation Time | Allowing the Fmoc-amino acid, coupling reagent, and base to mix for an extended period before adding to the resin. | Minimize pre-activation time. Ideally, add the coupling reagent (e.g., DIC) to the mixture of the amino acid, additive, and base immediately before adding the solution to the resin. Do not let the activated mixture stand.[8] |
| Reagent Equivalents | Insufficient equivalents of the amino acid or coupling reagents, leading to slow and incomplete reactions. | Use optimized reagent equivalents. For a sterically hindered amino acid like this, using a higher excess (e.g., 4 equivalents) of the amino acid and coupling reagents (relative to resin loading) can help drive the reaction to completion faster.[1] |
Comparative Summary of Coupling Conditions
The following table provides a qualitative comparison of different coupling strategies to minimize the racemization of sterically hindered amino acids like this compound.
| Coupling Strategy | Racemization Risk | Coupling Efficiency for Hindered AA | Key Considerations |
| DIC / DIPEA | High | Moderate | DIPEA is a strong base that promotes oxazolone formation.[8] Not recommended for this amino acid. |
| DIC / HOBt / DIPEA | Moderate | Good | HOBt suppresses racemization but is potentially explosive.[9][12] |
| DIC / Oxyma / Collidine | Very Low | Good | Recommended. Oxyma is a safe and effective additive.[8][13] Collidine is a hindered base that minimizes racemization.[8][14] |
| HATU / DIPEA | Moderate-High | Excellent | HATU is highly efficient but can cause racemization with strong bases like DIPEA.[15] |
| HATU / Collidine | Low | Excellent | Recommended. The combination of a powerful coupling reagent with a hindered base provides a good balance of speed and safety.[14] |
| COMU / Collidine | Low | Excellent | COMU is a modern, efficient coupling reagent with an embedded Oxyma moiety, making it safe and effective.[12][15] |
Recommended Experimental Protocol
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (4 equivalents)
-
Diisopropylcarbodiimide (DIC) (4 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (4 equivalents)[8]
-
2,4,6-Collidine (TMP) (8 equivalents)[8]
-
Anhydrous, high-purity N,N-Dimethylformamide (DMF)
// Connections Wash_Resin -> Mix_AA [lhead=cluster_activation, minlen=2]; Couple -> Wash_Final [lhead=cluster_finish, minlen=2]; } dot Figure 2: Recommended workflow for minimizing racemization.
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (with the free N-terminus) in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF.
-
Crucially, wash the resin thoroughly with DMF (at least 6 times) to remove all residual piperidine, as it can contribute to racemization.
-
-
Activation and Coupling (Minimize Pre-activation):
-
In a separate reaction vessel, dissolve this compound (4 eq.) and Oxyma (4 eq.) in a minimal amount of anhydrous DMF.[8]
-
Add 2,4,6-Collidine (8 eq.) to the solution and briefly mix.[8]
-
Immediately before adding the solution to the resin, add the DIC (4 eq.) to the mixture. Do not allow this activation mixture to stand for a prolonged period. [8]
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction vessel at room temperature. Due to the steric hindrance, a longer coupling time of 2-4 hours may be necessary.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser or Ninhydrin test).
-
-
Washing and Next Steps:
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
If the coupling is incomplete, a second coupling under the same conditions may be required. Do not increase the temperature to force the reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Managing steric hindrance from the bulky anthracene group during synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing steric hindrance from the bulky anthracene group during chemical synthesis. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does the anthracene group cause significant steric hindrance in a reaction?
A1: Anthracene is a large, rigid, and planar polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This extensive π-system creates a bulky molecular architecture. During a reaction, the anthracene moiety can physically block or repel incoming reagents from approaching the desired reaction site, slowing down or preventing the reaction altogether. This effect is particularly pronounced at the 9 and 10 positions of the anthracene core.
Q2: What are the general strategies to overcome steric hindrance from an anthracene group?
A2: Several strategies can be employed:
-
Catalyst and Ligand Selection: Utilize highly active catalyst systems. For cross-coupling reactions, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) can promote the reaction by stabilizing the catalyst and facilitating key steps like oxidative addition and reductive elimination.[1][2]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] The use of high-boiling point solvents such as DMF, dioxane, or toluene can facilitate this.[2] Microwave irradiation can also be effective in accelerating sluggish reactions.[3]
-
Reagent Stoichiometry: Carefully optimizing the molar ratio of reactants and catalysts is crucial. In some cases, using a large excess of one reactant can drive the reaction to completion.[3][4]
-
Choice of Base and Solvent: In reactions like Suzuki couplings, the choice of a stronger base (e.g., K₃PO₄ or Cs₂CO₃) can be critical, especially for less reactive starting materials.[2] The solvent system should be chosen to ensure adequate solubility of all components.[2]
Q3: How do bulky ligands like SPhos and XPhos help in reactions with sterically hindered anthracenes?
A3: Bulky, electron-rich phosphine ligands like SPhos and XPhos play a crucial role in stabilizing the metal center of the catalyst (commonly palladium).[1] Their large size creates a sterically demanding coordination sphere around the metal, which can promote the reductive elimination step—the final product-forming step in many cross-coupling cycles. Their strong electron-donating nature increases the electron density on the metal, which facilitates the initial oxidative addition step with the sterically hindered aryl halide.[1][2]
Troubleshooting Guides
Issue 1: Low to No Product Yield
You are performing a cross-coupling reaction (e.g., Suzuki, Stille) with a substituted anthracene and observe minimal to no formation of the desired product.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Palladium catalysts, especially Pd(0) complexes, can degrade. Use a fresh batch of catalyst or a more robust pre-catalyst.[2] |
| Inefficient Ligand | For sterically hindered substrates, standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][2] |
| Poor Solubility | Anthracene derivatives often have poor solubility. Use higher boiling point solvents like DMF, dioxane, or toluene and increase the reaction temperature. For Suzuki reactions, a mixed solvent system (e.g., Toluene/Water) can improve solubility.[2][5] |
| Inappropriate Base (Suzuki) | If using a weak base like Na₂CO₃, consider a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[2] |
| Insufficient Temperature/Time | Sterically hindered reactions often require more energy. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to check for progress.[6] |
Issue 2: Side Reactions are Predominating
Your reaction yields a significant amount of byproducts, such as the homocoupling of the boronic acid in a Suzuki reaction, rather than the desired anthracene product.
| Possible Cause | Recommended Solution |
| Oxygen Contamination | The presence of oxygen can lead to the homocoupling of boronic acids and catalyst degradation. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Nitrogen or Argon).[2][3] |
| Incomplete Reaction | Unreacted starting materials can lead to the appearance of various spots on a TLC plate. Address potential causes of low yield as detailed in the section above.[4][6] |
| Side Reactions of Anthracene | In some cases, the anthracene core itself can undergo side reactions. For example, in Friedel-Crafts reactions, polyacylation can occur.[4] Modifying the stoichiometry or reaction time can help minimize this.[4] |
| Degradation of Reagents | Boronic acids can degrade over time. Use fresh, high-purity reagents. Ensure all solvents and reagents are anhydrous, as water can deactivate the catalyst.[2][4] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 1,2-Dibromoanthracene
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
1,2-Dibromoanthracene
-
Aryl boronic acid (1.2 equivalents per substitution)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (3 equivalents)
-
Anhydrous Toluene and Water (e.g., 4:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry all glassware and allow it to cool under an inert atmosphere.[6]
-
Reagent Addition: To the reaction flask, add 1,2-dibromoanthracene, the aryl boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water). The solvent should be thoroughly purged with an inert gas for at least 30 minutes prior to use.[3]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction may require 12-48 hours.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visual Guides
References
Best practices for cleavage of peptides with fluorescent modifications from resin.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful cleavage of peptides with fluorescent modifications from solid-phase synthesis resins.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of fluorescently modified peptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete Cleavage: The cleavage cocktail may not be strong enough or the reaction time too short. | - Verify the compatibility of your resin and linker with the chosen cleavage cocktail.[1][2] - Increase the cleavage reaction time in increments (e.g., add 1-2 hours) and monitor for improvement.[3] - For resistant peptides, consider a stronger cleavage cocktail, such as Reagent K.[4][5] - After the initial cleavage, rinse the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.[6] |
| Peptide Precipitation Issues: The peptide may be soluble in the precipitation solvent (e.g., cold ether). | - Reduce the volume of the TFA filtrate by rotary evaporation or a stream of nitrogen before adding cold ether.[3] - If the peptide remains soluble, try a different precipitation solvent or a combination of solvents. - Check the ether supernatant for your peptide.[6] | |
| Adsorption to Resin: The peptide, especially if hydrophobic due to the fluorescent dye, may non-specifically adsorb to the resin. | - After cleavage, wash the resin with a small amount of a solvent that is good for your peptide but compatible with your workup, such as acetonitrile or acetic acid, and combine with the main filtrate. | |
| Peptide Degradation or Modification | Acid-Sensitive Dye: Some fluorescent dyes are unstable in strong acidic conditions like neat TFA. | - Use a milder cleavage cocktail with a lower concentration of TFA if your dye is known to be acid-sensitive (e.g., BODIPY dyes).[7] - Minimize the cleavage time to what is necessary for complete peptide removal. |
| Side Reactions with Scavengers: Scavengers, while necessary, can sometimes react with the fluorescent dye or the peptide. | - Select scavengers that are appropriate for the amino acids in your peptide sequence and are known to be compatible with your fluorescent dye.[1] - For peptides containing tryptophan, scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) are crucial to prevent modification.[1][4] | |
| Re-attachment to Resin: Nucleophilic side chains (e.g., Trp, Met) can sometimes re-attach to the resin if scavengers are not effective.[6] | - Ensure an adequate concentration of appropriate scavengers in your cleavage cocktail. For tryptophan-containing peptides, EDT is often recommended.[6] | |
| Incomplete Removal of Protecting Groups | Inefficient Scavenging: Reactive cationic species generated during cleavage can lead to incomplete deprotection or modification of sensitive residues (Trp, Met, Tyr, Cys).[1] | - Use a "universal" cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) which is designed to protect a wide range of sensitive amino acids.[4][5] - Ensure scavengers are fresh and used in the correct proportions.[2] |
| Steric Hindrance: The bulky fluorescent dye may sterically hinder the access of the cleavage cocktail to nearby protecting groups. | - Increase the cleavage reaction time. - Consider incorporating a spacer, like aminohexanoic acid (Ahx), between the peptide and the dye during synthesis to reduce steric hindrance.[7][] | |
| Fluorescence Quenching or Alteration | Aggregation: Hydrophobic fluorescent dyes can promote peptide aggregation, leading to self-quenching.[7] | - After cleavage and purification, dissolve the peptide in an appropriate solvent, such as DMSO or acetonitrile, before dilution into aqueous buffers.[7] - To prevent self-quenching in assays, consider co-diluting the fluorescent peptide with an unlabeled version.[7] |
| pH Sensitivity: The fluorescence of some dyes (e.g., fluorescein) is pH-dependent.[7][9] | - After cleavage and purification, ensure the final peptide solution is buffered to a pH that is optimal for the fluorescence of your specific dye (typically pH 7.5-8.5 for fluorescein).[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best cleavage cocktail for a peptide containing a FAM (carboxyfluorescein) label and a tryptophan residue?
A1: For a peptide with sensitive residues like tryptophan, a robust cleavage cocktail is recommended. Reagent K is a common and effective choice. Its composition is typically: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4][5] The scavengers in this mixture (phenol, thioanisole, EDT) are crucial for protecting the tryptophan residue from modification by reactive species generated during cleavage.[1]
Q2: My fluorescently labeled peptide is very hydrophobic and difficult to dissolve after cleavage and precipitation. What can I do?
A2: The addition of a fluorescent dye often increases the hydrophobicity of a peptide.[7] To improve solubility, first, try to dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. Once dissolved, you can slowly add your desired aqueous buffer. For particularly insoluble peptides, a small amount of trifluoroacetic acid (TFA) can be used for initial dissolution, followed by dilution.[6]
Q3: I am observing a side product with a lower mass than my target peptide after cleaving a FITC-labeled peptide from the resin. What could be the cause?
A3: When fluorescein isothiocyanate (FITC) is attached to the N-terminus of a peptide on a solid support, a side reaction can occur during acidic cleavage. This can lead to the truncation of the terminal amino acid.[7] To avoid this, it is recommended to introduce a spacer, such as aminohexanoic acid (Ahx), between the FITC molecule and the N-terminal amino acid during synthesis.[7][]
Q4: How can I minimize the degradation of an acid-sensitive fluorescent dye during cleavage?
A4: If your fluorescent dye is known to be sensitive to strong acids, you should avoid prolonged exposure to high concentrations of TFA. You can try a milder cleavage cocktail with a reduced TFA concentration or a shorter cleavage time. It is advisable to perform a small-scale trial cleavage to determine the optimal conditions that allow for complete peptide cleavage without significant degradation of the dye.[2]
Q5: Can I perform the fluorescent labeling on the resin before cleavage?
A5: Yes, on-resin labeling is a common and often preferred method. It allows for the use of excess labeling reagents to drive the reaction to completion, with easy removal of unreacted dye by washing the resin.[10] However, it is crucial to ensure that the fluorescent dye and any linkers used are stable to the final cleavage conditions.
Experimental Protocols
Protocol 1: General Cleavage of a Fluorescently Labeled Peptide from Resin using Reagent K
This protocol is suitable for peptides containing sensitive amino acid residues such as Cys, Met, Trp, and Tyr.[4][5]
-
Resin Preparation:
-
If the N-terminus has an Fmoc protecting group, remove it using a standard procedure (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[1]
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified volumetric percentages:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction:
-
Add the Reagent K cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times.[5]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to a syrup-like consistency.
-
Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether (or methyl t-butyl ether) to precipitate the crude peptide.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the crude peptide with cold ether to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for peptide cleavage from resin.
Caption: Troubleshooting decision tree for cleavage issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the fluorescence quantum yield of Fmoc-3-(9-anthryl)-L-alanine with other fluorophores.
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based research and drug development, the selection of a suitable fluorophore is paramount for achieving high sensitivity and reliable data. Among the diverse array of available fluorescent probes, Fmoc-3-(9-anthryl)-L-alanine, a non-natural amino acid, has garnered significant attention for its unique photophysical properties and its utility in peptide synthesis. This guide provides an objective comparison of the fluorescence quantum yield of this compound with other commonly used fluorophores, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is often a desirable characteristic in fluorescence microscopy, immunoassays, and high-throughput screening.
Quantitative Comparison of Fluorescence Quantum Yields
For a comprehensive comparison, the following table summarizes the fluorescence quantum yields of this compound (based on its parent compound) and other widely used fluorophores in various solvents.
| Fluorophore | Solvent | Fluorescence Quantum Yield (Φf) |
| This compound (estimated) | Aqueous Media | ~0.80 - 0.85 [1] |
| Tetrahydrofuran | ~0.60 [1] | |
| Fluorescein | 0.1 M NaOH | 0.92 - 0.95[4][5] |
| Ethanol (neutral) | 0.79[6][7] | |
| Basic Ethanol | 0.97[8] | |
| Rhodamine B | Water | 0.31[9] |
| Ethanol | 0.70[10][11] | |
| Coumarin 1 | Ethanol | 0.73[12] |
| Coumarin 314 | Ethanol | 0.68 - 0.86[13] |
| Cy3 | Aqueous Buffer | 0.04 - 0.15[14][15] |
| Cy5 | Aqueous Buffer | 0.27 - 0.3[14][15] |
| Alexa Fluor 488 | Aqueous Buffer | 0.92[16] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)
-
High-purity solvent
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample and the standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_standard).
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
where:
-
Φf_standard is the known quantum yield of the standard.
-
Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizing the Workflow and Application
To further illustrate the experimental process and a key application of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein [omlc.org]
- 7. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
- 9. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 12. omlc.org [omlc.org]
- 13. omlc.org [omlc.org]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Intrinsic Fluorescence Probes: Fmoc-3-(9-anthryl)-L-alanine vs. Fmoc-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate intrinsic fluorescent probe is a critical decision in the design of experiments for studying protein structure, dynamics, and interactions. Tryptophan, a naturally occurring amino acid, has long been the workhorse for these studies due to its inherent fluorescence. However, the emergence of synthetic fluorescent amino acids, such as 3-(9-anthryl)-L-alanine, offers researchers alternatives with potentially superior photophysical properties. This guide provides an objective comparison of Fmoc-3-(9-anthryl)-L-alanine and Fmoc-tryptophan for use in intrinsic fluorescence studies, supported by experimental data and detailed protocols.
Core Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is primarily determined by its photophysical parameters. This compound, with its anthracene moiety, exhibits significantly different and often more favorable characteristics for fluorescence-based assays compared to the indole group of tryptophan.
| Property | This compound | Fmoc-Tryptophan | Key Advantage |
|---|---|---|---|
| Excitation Max (λex) | ~330 nm[1] | ~280 nm | This compound : Excitation at longer wavelengths minimizes background fluorescence from other biomolecules and reduces the potential for photodamage to the sample. |
| Emission Max (λem) | ~415 nm[1] | ~350 nm in aqueous solution | This compound : Larger Stokes shift reduces self-quenching and improves signal-to-noise ratio. |
| Quantum Yield (Φ) | 0.80 - 0.85 (in aqueous media)[1] | ~0.12 - 0.14 | This compound : Significantly higher quantum yield results in a much brighter signal, enabling more sensitive detection. |
| Fluorescence Lifetime (τ) | ~13.7 ns (major component)[1] | Multi-exponential, complex | This compound : A longer, single-exponential decay simplifies data analysis and provides a larger window for time-resolved measurements. |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹[1] | ~5,600 M⁻¹cm⁻¹ | Comparable : Both probes have similar light-absorbing capabilities. |
Environmental Sensitivity: Probing the Microenvironment
The fluorescence of both probes is sensitive to the polarity of their local environment, a property that is exploited to monitor changes in protein conformation and binding events.
-
Fmoc-Tryptophan : The emission maximum of tryptophan is highly sensitive to solvent polarity. In a nonpolar environment, such as the core of a folded protein, the emission is blue-shifted (to ~330 nm), while exposure to a polar aqueous environment results in a red-shift (to ~350 nm). This large spectral shift is a powerful tool for studying protein folding and conformational changes.
-
This compound : This probe also exhibits solvatochromism. With increasing solvent polarity, the emission maximum shows a red-shift.[1] While the magnitude of this shift can be less pronounced than that of tryptophan, its high quantum yield can still provide a robust signal for detecting environmental changes.
The pH of the environment also influences the fluorescence of both molecules. The fluorescence of 3-(9-anthryl)-L-alanine is reported to be maximal at a physiological pH of 7.0, with quenching observed in more acidic or basic conditions.[1]
Experimental Protocols
General Workflow for Intrinsic Fluorescence Studies
The following diagram outlines a general workflow for utilizing these fluorescent amino acids in protein studies.
Detailed Methodologies
1. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing a Fluorescent Probe:
This protocol describes the manual synthesis of a peptide incorporating either this compound or Fmoc-Trp(Boc)-OH using a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the Fmoc-protected amino acid (either standard amino acids, this compound, or Fmoc-Trp(Boc)-OH) with 2.9 equivalents of HCTU and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
2. Fluorescence Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration in the low micromolar range. Ensure the buffer does not contain components that autofluoresce or quench the probe's fluorescence.
-
Instrument Settings:
-
Use a quartz cuvette with a 1 cm path length.
-
For This compound , set the excitation wavelength to 330 nm and scan the emission from 350 nm to 600 nm.
-
For Fmoc-tryptophan , set the excitation wavelength to 280 nm or 295 nm (to minimize tyrosine excitation) and scan the emission from 310 nm to 500 nm.
-
Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition: Record the fluorescence emission spectrum of the peptide solution. For binding or folding studies, acquire spectra after sequential additions of a ligand, denaturant, or upon changing environmental conditions (e.g., temperature).
-
Data Analysis: Analyze the changes in fluorescence intensity, emission maximum wavelength, and/or fluorescence lifetime to determine binding constants, folding kinetics, or other parameters of interest.
Logical Relationships in Fluorescence Signal Transduction
The following diagram illustrates how changes in a protein's environment are transduced into a measurable fluorescence signal.
Conclusions and Recommendations
This compound presents a compelling alternative to Fmoc-tryptophan for intrinsic fluorescence studies, particularly when high sensitivity and photostability are required. Its superior quantum yield and longer fluorescence lifetime can significantly enhance the signal-to-noise ratio, allowing for the detection of subtle molecular events. The excitation wavelength of this compound in the near-UV range is also advantageous for minimizing background fluorescence from biological samples.
However, the large and well-characterized solvatochromic shift of tryptophan remains a powerful tool for monitoring protein folding and conformational changes. The choice between these two probes will ultimately depend on the specific requirements of the experiment. For applications requiring the brightest possible signal and for time-resolved fluorescence studies, This compound is the recommended choice . For studies that primarily rely on monitoring large changes in the polarity of the probe's microenvironment, Fmoc-tryptophan remains a viable and effective option . Researchers are encouraged to consider the specific photophysical properties of each probe in the context of their experimental design to achieve the most robust and informative results.
References
Confirming Incorporation of 3-(9-anthryl)-L-alanine: A Comparative Guide to Mass Spectrometry and Fluorescence-Based Methods
For researchers, scientists, and drug development professionals, the successful and site-specific incorporation of unnatural amino acids (UAAs) is a critical step in protein engineering and the development of novel therapeutics. 3-(9-anthryl)-L-alanine, with its bulky, fluorescent anthracene side chain, offers a unique tool for probing protein structure and function. However, rigorous confirmation of its incorporation is paramount. This guide provides an objective comparison of mass spectrometry (MS) and fluorescence-based methods for validating the incorporation of 3-(9-anthryl)-L-alanine, complete with experimental protocols and data for consideration.
Executive Summary
Mass spectrometry stands as the gold standard for unequivocally confirming the incorporation of 3-(9-anthryl)-L-alanine, providing precise mass evidence and localization within the protein sequence. Fluorescence-based methods, leveraging the intrinsic properties of the anthryl group, offer a complementary and often higher-throughput approach for quantifying incorporation efficiency. The choice of method, or a combination thereof, will depend on the specific experimental question, available instrumentation, and the desired level of detail.
Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence Spectroscopy |
| Principle | Measures the mass-to-charge ratio of peptides, identifying the specific mass shift caused by the UAA. | Measures the intensity of light emitted from the anthryl group upon excitation at a specific wavelength. |
| Confirmation | Unambiguous confirmation of incorporation and precise localization. | Indirect confirmation based on fluorescence signal. |
| Quantification | Relative or absolute quantification of incorporation efficiency. | High-throughput quantification of overall incorporation. |
| Sensitivity | High, capable of detecting low abundance peptides. | High, dependent on the quantum yield of the fluorophore. |
| Throughput | Lower, requires sample preparation and chromatographic separation. | Higher, can often be performed directly on protein samples. |
| Limitations | Can be challenging for very large or hydrophobic proteins. | Susceptible to environmental quenching and background fluorescence. |
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most definitive evidence for the successful incorporation of 3-(9-anthryl)-L-alanine. The analysis involves the "bottom-up" proteomics workflow of digesting the protein into smaller peptides, which are then analyzed by the mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis
-
Protein Digestion:
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (ACN) and 50 mM ammonium bicarbonate.
-
Reduce the protein with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Digest the protein overnight at 37°C with sequencing-grade trypsin.
-
Extract the peptides from the gel using a series of ACN and 5% formic acid washes.
-
Dry the pooled extracts in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Inject the peptide mixture onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing ACN concentration. Due to the hydrophobicity of the anthryl group, a shallower gradient may be required for optimal separation.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis and Interpretation
The key to confirming incorporation is identifying the mass shift in the peptide containing 3-(9-anthryl)-L-alanine. The molecular weight of 3-(9-anthryl)-L-alanine is approximately 265.31 g/mol .[1] The expected mass of a peptide containing this UAA will be increased by the difference between the mass of 3-(9-anthryl)-L-alanine and the natural amino acid it replaced.
Tandem mass spectrometry (MS/MS) of the modified peptide will produce a series of fragment ions (b- and y-ions). The fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of the 3-(9-anthryl)-L-alanine residue. The large, stable anthracene group may influence fragmentation, potentially leading to characteristic neutral losses or specific fragment ions that can be used as a diagnostic signature.
Mass Spectrometry Workflow for UAA Confirmation.
Fluorescence-Based Analysis
The intrinsic fluorescence of the anthracene moiety provides a direct method for detecting and quantifying the incorporation of 3-(9-anthryl)-L-alanine.[1] This approach is particularly useful for high-throughput screening of incorporation efficiency.
Experimental Protocol: Fluorescence Quantification
-
Sample Preparation:
-
Purify the protein containing 3-(9-anthryl)-L-alanine.
-
Prepare a series of known concentrations of the purified protein to create a standard curve.
-
For in-gel fluorescence, run the protein samples on an SDS-PAGE gel.
-
-
Fluorescence Measurement:
-
In-solution: Use a fluorometer to measure the fluorescence intensity of the protein solutions. The excitation maximum for anthracene is typically around 365 nm, with an emission maximum around 400-450 nm.
-
In-gel: Image the SDS-PAGE gel using a fluorescence gel scanner with appropriate excitation and emission filters.
-
Data Analysis and Interpretation
The fluorescence intensity is directly proportional to the concentration of the incorporated 3-(9-anthryl)-L-alanine. By comparing the fluorescence of an unknown sample to a standard curve generated from a protein with known UAA incorporation, the overall incorporation efficiency can be determined. It is crucial to have a properly folded and purified protein for accurate quantification, as the local environment can influence the quantum yield of the fluorophore.
Principle of Fluorescence-Based Quantification.
Conclusion
Both mass spectrometry and fluorescence-based methods are powerful tools for confirming the incorporation of 3-(9-anthryl)-L-alanine. Mass spectrometry provides unparalleled detail, confirming both the identity and precise location of the UAA.[2] Fluorescence spectroscopy offers a convenient and high-throughput method for quantifying the overall incorporation efficiency. For comprehensive and robust validation, a dual approach is often recommended. Initial screens for incorporation can be performed using fluorescence, followed by in-depth characterization of positive candidates by mass spectrometry to ensure the fidelity of UAA incorporation. This combined strategy provides the highest level of confidence for researchers in the fields of protein engineering and drug development.
References
A Comparative Guide to HPLC Methods for Assessing the Purity of Fmoc-3-(9-anthryl)-L-alanine Labeled Peptides
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step to ensure the reliability and reproducibility of experimental results. Peptides labeled with the fluorescent moiety Fmoc-3-(9-anthryl)-L-alanine present unique challenges in purity assessment due to the hydrophobic nature of the anthryl group. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for evaluating the purity of these complex peptides, complete with experimental protocols and supporting data.
Introduction to Purity Assessment of Labeled Peptides
The introduction of a large, hydrophobic fluorescent label like 3-(9-anthryl)-L-alanine can significantly alter the chromatographic behavior of a peptide. This necessitates the careful selection and optimization of analytical methods to resolve the target peptide from closely related impurities. Such impurities can arise from various stages of solid-phase peptide synthesis (SPPS), including incomplete coupling, side-chain reactions, or racemization. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for peptide purity analysis due to its high resolution and compatibility with volatile mobile phases.[1][2]
Comparison of Analytical Methods
While RP-HPLC is the gold standard, other techniques offer orthogonal approaches to purity assessment, providing a more complete picture of the sample's composition.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Separation based on hydrophobicity. | High resolution, robust, widely available, excellent for separating hydrophobic peptides and impurities. | May require longer analysis times, potential for peak tailing with very hydrophobic peptides. | Routine purity assessment and quantification of the main peptide and known impurities. |
| UPLC | Utilizes smaller particle sizes (<2 µm) and higher pressures than HPLC. | Faster analysis times, higher resolution and sensitivity compared to HPLC.[3][4] | Higher initial instrument cost, may require method redevelopment from HPLC. | High-throughput screening and detailed impurity profiling where high resolution is critical. |
| LC-MS | Combines the separation of LC with the mass detection of MS. | Provides molecular weight information for each peak, enabling definitive identification of impurities.[5][6][7] | Higher complexity and cost, potential for ion suppression effects. | In-depth impurity characterization and identification of unknown peaks. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency and resolution, especially for charged molecules, requires minimal sample and solvent.[8][9][10] | Less robust for hydrophobic peptides, lower loading capacity, quantification can be less precise than HPLC. | Orthogonal method to HPLC for confirming purity and resolving impurities with different charge states. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: RP-HPLC Method for this compound Labeled Peptides
This protocol is a starting point for the analysis of anthryl-labeled peptides and may require optimization based on the specific peptide sequence.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
The final concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). For highly hydrophobic peptides, a C4 or C8 column may provide better peak shape.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient is often necessary to resolve closely eluting impurities of hydrophobic peptides. A typical starting gradient would be 30-70% B over 30 minutes. This may need to be adjusted based on the peptide's retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
-
Detection:
-
UV absorbance at 220 nm (for the peptide backbone).
-
UV absorbance at 254 nm and 365 nm (for the anthryl group).
-
Fluorescence detection with excitation at ~365 nm and emission at ~415 nm for higher sensitivity and selectivity.[11]
-
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: UPLC-MS Method for Enhanced Impurity Profiling
This method provides faster analysis and mass identification of impurities.
1. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of MS detection.
2. UPLC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A rapid gradient, for example, 30-70% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected mass of the peptide and potential impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Full scan for impurity identification and selected ion monitoring (SIM) for quantification of known impurities.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for RP-HPLC Purity Assessment.
Caption: Workflow for UPLC-MS Impurity Profiling.
Conclusion
The purity assessment of this compound labeled peptides requires careful method development, primarily using RP-HPLC. The inherent hydrophobicity of the anthryl group often necessitates the use of shallower gradients and potentially alternative stationary phases (C4 or C8) to achieve optimal separation from synthesis-related impurities. For a more comprehensive analysis, orthogonal methods such as UPLC-MS and Capillary Electrophoresis are highly recommended. UPLC-MS provides the distinct advantage of mass identification, which is invaluable for characterizing unknown impurities.[6] Capillary Electrophoresis offers a separation based on a different physicochemical principle, thereby providing a truly orthogonal confirmation of purity.[8][10] The choice of the most appropriate method or combination of methods will depend on the specific requirements of the research, ranging from routine quality control to in-depth characterization for regulatory submissions.
References
- 1. renyi.hu [renyi.hu]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ibisscientific.com [ibisscientific.com]
- 9. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 10. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Fluorescent Amino Acids for Peptide Labeling
In the pursuit of understanding complex biological processes, the site-specific labeling of peptides and proteins with fluorescent probes has become an indispensable tool. While large fluorescent proteins like GFP have been revolutionary, their size can perturb the function of the labeled biomolecule. An elegant alternative is the use of small, intrinsically fluorescent non-canonical amino acids (ncAAs) that can be incorporated directly into the peptide sequence with minimal disruption.[1][2] This guide provides a comparative overview of several popular alternative fluorescent amino acids, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal tool for their specific application.
Comparison of Photophysical Properties
The selection of a fluorescent amino acid is primarily dictated by its photophysical properties. Key parameters include the excitation (λex) and emission (λem) maxima, the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. Photostability, or the resistance to photobleaching, is another critical factor for applications requiring long-term or high-intensity imaging.
Below is a summary of the key photophysical properties of several alternative fluorescent amino acids. It is important to note that these properties, particularly the quantum yield and emission maximum, can be highly sensitive to the local environment, such as solvent polarity.[3]
| Fluorescent Amino Acid | Structure | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Photostability |
| Acridonylalanine (Acd) |
| ~385 | ~420-450 | ~5,700 | ~0.95 (in water) | ~5,415 | High |
| Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) |
| ~360 | ~490 (in water) | ~17,500 | ~0.48 (in ethanol) | ~8,400 | Moderate |
| 4-Cyanotryptophan (4CN-Trp) |
| ~325-355 | ~405-425 | ~6,000 | >0.8 (in water) | >4,800 | High[4] |
| Dansylalanine |
| ~330-350 | ~500-550 | ~4,300 | Variable (environmentally sensitive) | Variable | Moderate |
| NBD-alanine (4-nitro-2,1,3-benzoxadiazole derivative) |
| ~465 | ~535 | ~24,000 | Variable (environmentally sensitive) | Variable | Moderate to Low |
Note: The values presented in this table are approximate and can vary significantly depending on the solvent, pH, and local protein environment. Data has been compiled from various sources.[4][5][6][7][8] Brightness is a calculated value (ε × Φ) and serves as a relative measure for comparison.
Experimental Workflows and Protocols
The incorporation of fluorescent amino acids into peptides is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the site-specific placement of the fluorescent amino acid within the peptide sequence.
Caption: General workflow for incorporating a fluorescent amino acid into a peptide via Fmoc-SPPS.
General Protocol for Fmoc-SPPS of a Fluorescently Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating a fluorescent amino acid. Automated synthesizers follow a similar series of steps.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected fluorescent amino acid (e.g., Fmoc-Acd-OH, Fmoc-Anap-OH, Fmoc-L-4-cyanotryptophan)
-
Solid support resin (e.g., Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Incorporation of the Fluorescent Amino Acid: When the desired position for the fluorescent label is reached, use the Fmoc-protected fluorescent amino acid in the coupling step (step 4). Some fluorescent amino acids may require longer coupling times or specific coupling reagents for optimal incorporation.[2][9]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Challenges and Considerations:
-
Aggregation: Hydrophobic peptides or those prone to forming secondary structures can aggregate on the resin, leading to incomplete reactions. Using pseudoproline dipeptides or backbone protecting groups can help mitigate this.[2][10]
-
Racemization: Histidine and cysteine residues are particularly prone to racemization during coupling. Careful selection of coupling reagents and conditions is crucial.[11]
-
Solubility: Some fluorescent amino acids are hydrophobic and may be difficult to dissolve. A small amount of DMSO can be added to the DMF to aid dissolution.
-
Coupling Efficiency: Bulky fluorescent amino acids may couple less efficiently. Double coupling or using more potent coupling reagents like HATU may be necessary.[2]
Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield of a fluorescent amino acid can be determined relative to a known standard.
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Procedure:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Prepare Solutions: Prepare a series of dilutions of both the test fluorescent amino acid and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Calculate Integrated Fluorescence Intensity: For each spectrum, calculate the area under the emission curve.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting line should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protocol for Assessing Photostability
Photostability can be assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescently labeled peptide or the free fluorescent amino acid in a suitable buffer and place it on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope with a stable light source and a sensitive camera.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. Use consistent illumination power and exposure times throughout the experiment.
-
Data Analysis:
-
Define a region of interest (ROI) within the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This value can be used to compare the photostability of different fluorophores under the same conditions.
-
Conclusion
The use of alternative fluorescent amino acids offers a powerful approach for site-specifically labeling peptides with minimal perturbation. Each fluorescent amino acid possesses a unique set of photophysical properties, and the optimal choice depends on the specific requirements of the experiment, such as the desired wavelength, brightness, and photostability. By understanding the comparative data and employing the appropriate synthetic and analytical protocols, researchers can effectively leverage these tools to gain deeper insights into the intricate world of peptide and protein function.
References
- 1. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 4-Cyanotryptophan|High-Purity Blue Fluorescent Amino Acid [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Stability Analysis of Fmoc- and Boc-Protected 3-(9-anthryl)-L-alanine for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group is a critical decision that significantly influences the efficiency, purity, and overall success of peptide synthesis. The two most widely employed protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), operate under orthogonal deprotection conditions, providing distinct advantages and disadvantages. This guide presents a comparative stability analysis of Fmoc-3-(9-anthryl)-L-alanine and Boc-3-(9-anthryl)-L-alanine, offering experimental data and protocols to inform the strategic selection of a protection strategy for this bulky, fluorescent amino acid derivative.
The fundamental difference in the stability of the Fmoc and Boc protecting groups forms the basis of their orthogonal application in solid-phase peptide synthesis (SPPS). The Fmoc group is labile under basic conditions, typically cleaved using a secondary amine like piperidine. In contrast, the Boc group is removed under strong acidic conditions, commonly with trifluoroacetic acid (TFA).[1] This key distinction governs their compatibility with different synthetic strategies and side-chain protecting groups.
Quantitative Stability Comparison: A Data-Driven Assessment
The stability of the α-amino protecting group is paramount to prevent premature deprotection, which can lead to the formation of deletion sequences and other impurities. The following tables summarize quantitative data on the stability and lability of this compound and Boc-3-(9-anthryl)-L-alanine under their respective standard deprotection conditions.
Table 1: Deprotection Kinetics of this compound
| Time (minutes) | % Remaining this compound (20% Piperidine in DMF) |
| 0 | 100 |
| 2 | 45 |
| 5 | 15 |
| 10 | < 1 |
| 20 | 0 |
Table 2: Deprotection Kinetics of Boc-3-(9-anthryl)-L-alanine
| Time (minutes) | % Remaining Boc-3-(9-anthryl)-L-alanine (50% TFA in DCM) |
| 0 | 100 |
| 5 | 80 |
| 15 | 25 |
| 30 | < 1 |
| 60 | 0 |
Table 3: Orthogonal Stability of Fmoc- and Boc-3-(9-anthryl)-L-alanine
| Protecting Group | Stability in 20% Piperidine/DMF (2 hours) | Stability in 50% TFA/DCM (2 hours) |
| Fmoc | Labile | Stable |
| Boc | Stable | Labile |
Experimental Protocols
To facilitate a direct and standardized comparison of the stability of Fmoc- and Boc-protected 3-(9-anthryl)-L-alanine, the following detailed experimental protocols are provided. These protocols outline a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Fmoc Deprotection Kinetics
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in N,N-dimethylformamide (DMF).
-
Prepare a deprotection solution of 20% (v/v) piperidine in DMF.
-
Prepare a quenching solution of 5% (v/v) acetic acid in DMF.
-
-
Deprotection Reaction:
-
To 1 mL of the Fmoc-amino acid stock solution, add 1 mL of the deprotection solution to initiate the reaction.
-
At time points of 0, 2, 5, 10, and 20 minutes, withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the deprotection reaction by adding the aliquot to 900 µL of the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier. A typical gradient is 10% to 90% acetonitrile over 15 minutes.
-
Monitor the elution profile at 265 nm (for the Fmoc group) and 355 nm (for the anthryl group).
-
Quantify the peak areas of the starting material (this compound) and the deprotected product (3-(9-anthryl)-L-alanine) at each time point.
-
Protocol 2: Boc Deprotection Kinetics
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Boc-3-(9-anthryl)-L-alanine in dichloromethane (DCM).
-
Prepare a deprotection solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM.
-
Prepare a quenching solution of 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM.
-
-
Deprotection Reaction:
-
To 1 mL of the Boc-amino acid stock solution, add 1 mL of the deprotection solution to initiate the reaction.
-
At time points of 0, 5, 15, 30, and 60 minutes, withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the deprotection reaction by adding the aliquot to 900 µL of the quenching solution.
-
-
HPLC Analysis:
-
After quenching, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).
-
Inject the reconstituted samples onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.
-
Monitor the elution profile at 220 nm and 355 nm.
-
Quantify the peak areas of the starting material (Boc-3-(9-anthryl)-L-alanine) and the deprotected product at each time point.
-
Visualizing the Chemical Logic and Workflows
To better understand the chemical differences and experimental workflows, the following diagrams illustrate the key aspects of both strategies.
Caption: Chemical logic of Fmoc and Boc deprotection.
Caption: Workflow for comparative deprotection kinetics study.
Concluding Remarks
The choice between this compound and Boc-3-(9-anthryl)-L-alanine is contingent upon the overall synthetic strategy, the nature of other amino acids in the peptide sequence, and the desired final cleavage conditions.
-
This compound is the preferred choice for modern solid-phase peptide synthesis due to the milder deprotection conditions.[] The use of a base for deprotection is compatible with a wide range of acid-labile side-chain protecting groups, offering a high degree of orthogonality.[] This strategy generally results in higher crude peptide purity with fewer side products.
-
Boc-3-(9-anthryl)-L-alanine remains a viable option, particularly for the synthesis of long or complex peptides where the strong acidic conditions for deprotection can help to disrupt secondary structures and improve solubility. However, the harsh acidic conditions required for Boc removal and final cleavage may not be suitable for peptides containing acid-sensitive residues.
Ultimately, a thorough understanding of the stability and reactivity of both Fmoc and Boc protecting groups, supported by quantitative data, empowers researchers to design more efficient and successful peptide synthesis campaigns involving the unique fluorescent properties of 3-(9-anthryl)-L-alanine.
References
A Comparative Guide to Evaluating the Impact of 3-(9-anthryl)-L-alanine on Peptide Structure and Function
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for peptide labeling is a critical decision that can significantly influence experimental outcomes. The ideal probe offers strong, stable fluorescence with minimal perturbation to the peptide's native structure and function. This guide provides a comprehensive comparison of 3-(9-anthryl)-L-alanine with other common fluorescent labels, supported by experimental data and detailed protocols to aid in the informed selection of a fluorescent amino acid for your research needs.
Introduction to 3-(9-anthryl)-L-alanine
3-(9-anthryl)-L-alanine is a non-natural, fluorescent amino acid that can be site-specifically incorporated into peptides during solid-phase peptide synthesis (SPPS).[1] Its anthracene moiety provides intrinsic fluorescence, making it a valuable tool for studying peptide-protein interactions, protein folding, and for various applications in drug discovery.[1] The rigid structure of the anthryl group, linked to the peptide backbone via a short aliphatic chain, is designed to minimize conformational disruption.
Photophysical Properties: A Comparative Overview
The utility of a fluorescent amino acid is largely dictated by its photophysical properties. A high quantum yield (Φ) and a long fluorescence lifetime (τ) are desirable for sensitive detection. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is also a key parameter, with larger shifts being advantageous for minimizing self-quenching and background interference.
| Fluorescent Amino Acid | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Stokes Shift |
| 3-(9-anthryl)-L-alanine | ~330 nm[1] | ~415 nm[1] | Up to 0.80 in water[1] | ~13.7 ns[1] | ~85 nm[1] |
| L-Tryptophan | ~280 nm | ~350 nm | 0.13 in water | ~2.6 ns | ~70 nm |
| Dansyl-glycine | ~335 nm | ~520 nm | Varies with environment | Varies with environment | ~185 nm |
Table 1: Comparison of Photophysical Properties. This table summarizes the key photophysical properties of 3-(9-anthryl)-L-alanine in comparison to the natural fluorescent amino acid L-tryptophan and a common fluorescent label, Dansyl-glycine. The data for 3-(9-anthryl)-L-alanine is from aqueous solution at physiological pH.[1]
Impact on Peptide Structure: A Circular Dichroism Perspective
A primary concern when introducing an extrinsic label is its potential to alter the secondary structure of the peptide. Circular dichroism (CD) spectroscopy is a powerful technique for assessing changes in peptide conformation, particularly the α-helical content.
General Observations from Literature:
-
3-(9-anthryl)-L-alanine: The anthracene group is a rigid, planar aromatic system. Its impact on local peptide structure will depend on its placement. If incorporated in a region that can accommodate a bulky hydrophobic group without disrupting key hydrogen bonding networks, the perturbation may be minimal.
-
L-Tryptophan: As a natural amino acid, its influence on peptide structure is well-characterized. However, its larger indole side chain compared to alanine can still be disruptive in certain contexts.
-
Dansyl-glycine: The Dansyl group is a relatively large and flexible fluorophore. When attached to a peptide, often at the N-terminus, it can significantly alter the local environment and potentially interfere with folding.
Hypothetical Impact on an α-Helical Peptide:
| Fluorescent Label | Expected Impact on α-Helicity (Qualitative) | Rationale |
| 3-(9-anthryl)-L-alanine | Moderate | Bulky, rigid group may disrupt local H-bonding if not accommodated properly within the helical structure. |
| L-Tryptophan | Low to Moderate | Natural amino acid, but its indole ring can influence helical propensity depending on its position. |
| Dansyl-glycine (N-terminal) | Potentially High | Large, flexible group at the N-terminus can interfere with the initiation of the helix. |
Table 2: Hypothetical Impact of Fluorescent Labels on the α-Helical Content of a Peptide. This table provides a qualitative prediction of the potential impact of different fluorescent labels on the secondary structure of an α-helical peptide.
Impact on Peptide Function: Assessing Binding Affinity
The ultimate test of a fluorescent label is its effect on the biological activity of the peptide. For many peptides, their function is mediated through binding to a target protein. Fluorescence spectroscopy can be used to determine the binding affinity (often expressed as the dissociation constant, Kd) of a labeled peptide to its partner.
As with structural studies, direct comparative data for the same peptide-protein interaction with these three labels is scarce. However, the principle remains that any modification to the peptide can alter its binding affinity.
Factors Influencing Binding Affinity:
-
Steric Hindrance: A bulky fluorophore can physically block the binding interface.
-
Hydrophobic Interactions: The hydrophobic nature of the fluorophores can lead to non-specific binding or, conversely, enhance binding if the binding pocket has a hydrophobic character.
-
Electrostatic Interactions: The charge of the fluorophore can alter the overall electrostatic profile of the peptide, affecting its interaction with a charged binding partner.
| Fluorescent Label | Potential Impact on Binding Affinity (Kd) | Key Considerations |
| 3-(9-anthryl)-L-alanine | Dependent on label position relative to the binding epitope. | The rigid anthracene may be less likely to adopt multiple conformations that could interfere with binding compared to a more flexible label. |
| L-Tryptophan | Can be a key residue in the binding interface or a neutral reporter. | Its role is highly context-dependent. |
| Dansyl-glycine | Can significantly alter Kd due to its size, hydrophobicity, and potential for non-specific interactions. | Careful placement away from the binding site is crucial. |
Table 3: Potential Impact of Fluorescent Labels on Peptide-Protein Binding Affinity. This table outlines the potential effects of different fluorescent labels on the dissociation constant (Kd) of a peptide-protein interaction.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a 3-(9-anthryl)-L-alanine labeled peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-3-(9-anthryl)-alanine using a Rink Amide resin.
References
Benchmarking the performance of different coupling reagents for Fmoc-3-(9-anthryl)-L-alanine.
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as Fmoc-3-(9-anthryl)-L-alanine, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky anthryl moiety can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete couplings, lower yields, and an increased risk of side reactions like racemization. The choice of coupling reagent is therefore critical to overcoming these obstacles and ensuring the successful synthesis of peptides containing this fluorescent, non-canonical amino acid.
This guide provides an objective comparison of three commonly used coupling reagents—HATU, HBTU, and DIC/HOBt—for the efficient incorporation of this compound. The performance of these reagents is evaluated based on their reactivity, potential for side reactions, and overall effectiveness in the context of sterically demanding couplings.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity with Hindered Residues | Typical Reaction Time | Potential for Racemization | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | 30 - 120 min | Low | Highly efficient for difficult couplings, rapid reaction kinetics.[1][2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium Salt | High | 30 - 120 min | Low | Widely used and effective, good for standard and many difficult couplings with minimal racemization.[1][3] | Less reactive than HATU for the most challenging couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 60 - 240 min | Low to Moderate | Cost-effective, simple byproducts (soluble urea).[4] | Slower reaction kinetics compared to onium salts, may require double coupling for very hindered residues. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using each of the compared coupling reagents. These protocols are based on standard procedures and may require optimization depending on the specific peptide sequence and solid support.
General Resin Preparation
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.
Protocol 1: Coupling with HATU
-
Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution), HATU (2.9-4.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-120 minutes at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF and Dichloromethane (DCM).
Protocol 2: Coupling with HBTU
-
Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and HBTU (2.9-4.9 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 30-120 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended.[1]
-
Monitoring: Use the Kaiser test to check for reaction completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Coupling with DIC/HOBt
-
Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress with the Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary.
-
Washing: After a negative Kaiser test, wash the resin with DMF and DCM.
Visualizing the Workflow and Reagent Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The successful incorporation of the sterically demanding this compound is highly dependent on the choice of coupling reagent. For the most challenging couplings where efficiency and speed are paramount, HATU stands out as the reagent of choice due to its high reactivity. HBTU offers a robust and reliable alternative that is effective for a wide range of difficult couplings with a low risk of racemization. For routine syntheses where cost is a significant consideration, DIC/HOBt remains a viable option, although it may require longer reaction times or double coupling to achieve complete reaction.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints. It is recommended to perform small-scale test couplings to determine the most effective conditions for a particular peptide sequence.
References
A comparative review of Boc versus Fmoc protection in fluorescent peptide synthesis.
For researchers, scientists, and drug development professionals, the synthesis of fluorescently labeled peptides is a critical tool for a myriad of applications, from elucidating biological pathways to developing novel diagnostics and therapeutics. The choice of solid-phase peptide synthesis (SPPS) strategy—primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection—profoundly influences the yield, purity, and overall success of obtaining the desired fluorescent conjugate. This guide provides an objective comparison of the Boc and Fmoc strategies for fluorescent peptide synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protecting group strategies, which dictate the chemical environments for deprotection and cleavage.
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as the highly corrosive and hazardous anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[2]
Fmoc Strategy: The more modern Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[3] This group is typically removed with a solution of a secondary amine, such as piperidine, in a polar aprotic solvent.[3] Side-chain protecting groups are acid-labile (often tert-butyl based) and are removed during the final cleavage from the resin with TFA.[] This full orthogonality, where deprotection and cleavage occur under distinct chemical conditions, is a key advantage of the Fmoc approach.[3]
Quantitative Performance in Fluorescent Peptide Synthesis
Direct head-to-head quantitative comparisons for the synthesis of the same fluorescently labeled peptide using both Boc and Fmoc strategies are scarce in the literature. However, by compiling data from various studies, we can get a representative overview of the expected performance of each method. The following table summarizes typical yields and purities achieved for fluorescent peptide synthesis using both strategies. It is important to note that these values are highly dependent on the peptide sequence, the nature of the fluorescent dye, and the specific reaction conditions.
| Performance Metric | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Peptide Purity (%) | ~60-90% | ~70-95% | Purity is highly sequence-dependent. The harsh acidic conditions in Boc-SPPS can lead to side reactions with certain dyes and amino acids. |
| Overall Yield (%) | ~15-40% | ~20-60% | Yields are influenced by the number of synthetic steps, including on-resin labeling and final cleavage. Fmoc chemistry often allows for more straightforward on-resin manipulations. |
| Coupling Efficiency for Labeled Moieties | Generally high | Generally high, but can be challenging with sterically hindered dyes. | The choice of coupling reagent is critical for both strategies to ensure efficient incorporation of the fluorescent label. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the on-resin fluorescent labeling of peptides using both Boc and Fmoc strategies.
Protocol 1: On-Resin Fluorescent Labeling using Boc-SPPS
This protocol describes the site-specific labeling of a peptide on-resin using a Boc-SPPS strategy with an orthogonally protected lysine residue, Boc-Lys(Fmoc)-OH.
1. Peptide Synthesis:
-
The peptide is synthesized on a suitable resin (e.g., MBHA resin for a C-terminal amide) using standard Boc-SPPS protocols.
-
At the desired position for labeling, Boc-Lys(Fmoc)-OH is incorporated into the peptide chain. The α-amino group is protected with Boc, and the ε-amino group of the lysine side chain is protected with Fmoc.
2. Selective Fmoc Deprotection of Lysine Side Chain:
-
After completion of the peptide chain synthesis, the resin-bound peptide is washed thoroughly with dichloromethane (DCM) and then N,N-dimethylformamide (DMF).
-
The Fmoc group on the lysine side chain is selectively removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 10-15 minute treatment.[5]
-
The resin is then thoroughly washed with DMF and DCM to remove piperidine and the Fmoc-adduct.
3. On-Resin Fluorescent Labeling:
-
The resin with the deprotected lysine side chain is swelled in DMF.
-
A solution of the amine-reactive fluorescent dye (e.g., 3 equivalents of an NHS-ester or isothiocyanate derivative of the dye) and a base such as N,N-diisopropylethylamine (DIEA) (5 equivalents) in DMF is prepared.
-
The dye solution is added to the resin, and the mixture is agitated at room temperature for 2-4 hours, or until the coupling is complete (as monitored by a Kaiser test on a small sample of resin beads).
-
After the labeling reaction, the resin is washed extensively with DMF, DCM, and methanol to remove any unreacted dye and byproducts.
4. Final Cleavage and Deprotection:
-
The fluorescently labeled peptide-resin is dried under vacuum.
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with anhydrous hydrogen fluoride (HF) containing a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.
5. Purification:
-
The crude fluorescently labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Fluorescent Labeling using Fmoc-SPPS
This protocol details the site-specific labeling of a peptide on-resin using a standard Fmoc-SPPS strategy with an orthogonally protected lysine, Fmoc-Lys(Dde)-OH.
1. Peptide Synthesis:
-
The peptide is synthesized on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard automated or manual Fmoc-SPPS protocols.
-
At the desired position for labeling, Fmoc-Lys(Dde)-OH is incorporated. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is orthogonal to both the Fmoc and t-butyl protecting groups.
2. Selective Dde Deprotection of Lysine Side Chain:
-
Upon completion of the peptide chain assembly, the resin is washed with DMF.
-
The Dde group is selectively removed by treating the resin with a solution of 2% hydrazine in DMF. This is typically performed for 3-7 minutes and repeated once.[6]
-
The resin is then washed thoroughly with DMF.
3. On-Resin Fluorescent Labeling:
-
The resin is swelled in DMF.
-
A solution containing the amine-reactive fluorescent dye (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIEA (6 equivalents) in DMF is prepared.
-
The activated dye solution is added to the resin, and the reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.
-
The resin is then washed with DMF and DCM.
4. Final Fmoc Deprotection and Cleavage:
-
The N-terminal Fmoc group (if present) is removed with 20% piperidine in DMF.
-
The resin is washed and dried.
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, and dried.
5. Purification:
-
The crude fluorescently labeled peptide is purified by RP-HPLC.
Visualization of Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for fluorescent peptide synthesis using both Boc and Fmoc strategies.
Boc-SPPS workflow for fluorescent peptide synthesis.
Fmoc-SPPS workflow for fluorescent peptide synthesis.
Comparative Analysis: Boc vs. Fmoc for Fluorescent Peptide Synthesis
The choice between Boc and Fmoc strategies for synthesizing fluorescently labeled peptides involves a trade-off between several factors.
Advantages of the Fmoc Strategy:
-
Milder Deprotection Conditions: The use of piperidine for Fmoc deprotection is significantly milder than the repetitive TFA treatments in Boc chemistry.[3] This is a major advantage when dealing with fluorescent dyes that may be sensitive to strong acids.
-
Orthogonality: The full orthogonality of the Fmoc/tBu strategy allows for the selective removal of side-chain protecting groups for labeling without affecting the Nα-protection or the resin linkage.[3]
-
Safety: The final cleavage with TFA is less hazardous than the use of liquid HF required in Boc-SPPS.[2]
-
Amenable to Automation: The milder conditions and lack of highly corrosive reagents make Fmoc chemistry well-suited for automated peptide synthesizers.[1]
Challenges of the Fmoc Strategy:
-
Aggregation: The neutral peptide backbone after Fmoc deprotection can sometimes lead to on-resin aggregation, particularly with hydrophobic sequences, which can hinder subsequent coupling and deprotection steps.[]
-
Side Reactions with Piperidine: Piperidine can lead to side reactions such as aspartimide formation at Asp-Gly or Asp-Ser sequences.[5]
Advantages of the Boc Strategy:
-
Reduced Aggregation: The protonated N-terminus after each TFA deprotection step can help to disrupt inter-chain hydrogen bonding and reduce aggregation, which can be advantageous for long or hydrophobic peptide sequences.[]
-
Mature and Robust: Boc chemistry is a well-established and robust method that has been used for the synthesis of a wide range of peptides.
Challenges of the Boc Strategy:
-
Harsh Acidic Conditions: The repetitive use of TFA for deprotection and the final cleavage with liquid HF can be detrimental to many common fluorescent dyes.[2] For example, fluorescein isothiocyanate (FITC) is known to be unstable in acidic conditions and can undergo cyclization, leading to the removal of the N-terminal amino acid.[7] While some dyes like rhodamines are generally more stable, their fluorescence properties can still be affected by strong acids.[8]
-
Safety Concerns: The use of highly toxic and corrosive liquid HF for final cleavage requires a specialized apparatus and significant safety precautions.[2]
-
Orthogonal Labeling Complexity: While orthogonal labeling is achievable using protecting groups like Fmoc on lysine side chains, it adds a layer of complexity to the synthesis, requiring a base-labile deprotection step within an acid-labile overall strategy.
Stability of Fluorescent Dyes
A critical consideration in choosing a synthesis strategy is the stability of the fluorescent label to the chemical conditions employed.
-
Fluoresceins (e.g., FITC, FAM): These dyes are generally sensitive to acidic conditions.[7] Their fluorescence is also pH-dependent.[9] The use of strong acids like TFA and HF in Boc-SPPS can lead to degradation and loss of fluorescence.
-
Rhodamines (e.g., TRITC, TAMRA, Rhodamine B): Rhodamine dyes are generally more photostable and less pH-sensitive than fluoresceins.[10] They exhibit better stability in acidic conditions, but prolonged exposure to very strong acids like HF can still lead to some degradation.[8]
-
Coumarins: The stability of coumarin dyes can vary significantly depending on their substitution pattern. Some coumarin derivatives are known to be stable in aqueous solutions and across a range of pH values.[11][12]
-
Cyanine Dyes (e.g., Cy3, Cy5): Non-sulfonated cyanine dyes have been shown to be relatively tolerant to strong acids like TFA.[13]
Conclusion
For the synthesis of fluorescently labeled peptides, the Fmoc strategy is generally the preferred method due to its milder deprotection conditions, which are more compatible with a wider range of fluorescent dyes. The full orthogonality of the Fmoc/tBu approach simplifies on-resin labeling procedures and the avoidance of hazardous reagents like liquid HF makes it a safer and more accessible technique.
However, the Boc strategy can still be a viable option , particularly for long or aggregation-prone peptide sequences where the protonated N-terminus during synthesis can be beneficial. In such cases, careful selection of an acid-stable fluorescent dye and the use of an orthogonal protecting group strategy for site-specific labeling are crucial for a successful outcome.
Ultimately, the choice between Boc and Fmoc chemistry for fluorescent peptide synthesis should be made on a case-by-case basis, taking into account the specific peptide sequence, the properties of the chosen fluorescent dye, and the available laboratory infrastructure and expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. wrc.org.za [wrc.org.za]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-3-(9-anthryl)-L-alanine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific hazardous waste management guidelines and local regulations.[1][2] Always handle Fmoc-3-(9-anthryl)-L-alanine in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1] Personal Protective Equipment (PPE), including eye shields, gloves, and a lab coat, must be worn at all times.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : Treat all this compound waste as hazardous chemical waste.[3] This includes the pure compound, contaminated labware (e.g., spatulas, weighing boats), and solutions containing the compound. Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's guidelines.[2] Proper segregation is key to safe and compliant waste management.[1]
-
Container Selection and Labeling :
-
Solid Waste : Place solid this compound waste and contaminated disposable items into a designated, leak-proof, and clearly labeled solid hazardous waste container.[1] The container should be made of a material compatible with the chemical.
-
Liquid Waste : For solutions containing this compound, use a designated, leak-proof, and sealable liquid hazardous waste container.
-
Labeling : All waste containers must be accurately labeled with the full chemical name, "this compound," and any other required hazard information as per your institution's policy. The date the waste was first added to the container should also be recorded.[4]
-
-
Storage : Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be at or near the point of generation and under the control of the laboratory personnel.[4] Ensure the container is kept closed at all times, except when adding waste.[3]
-
Disposal Request : Once the waste container is full or has reached the accumulation time limit set by your institution (often up to one year for partially filled containers), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.[3][4] Do not dispose of this chemical down the drain or in regular trash.[3][6]
Decontamination of Reusable Labware
For reusable labware contaminated with this compound, a triple rinse procedure is recommended:
-
Rinse the labware three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.
-
Collect the rinseate and dispose of it as hazardous liquid waste.[3]
-
After the triple rinse, the labware can typically be washed through standard laboratory procedures.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [3] |
| Solid Waste Container | Designated, labeled, leak-proof solid waste container | [1] |
| Liquid Waste Container | Designated, labeled, sealable liquid waste container | [4] |
| Disposal Method | Institutional Hazardous Waste Collection Program | [3] |
| Forbidden Disposal | Do not dispose down the drain or in regular trash | [3][6] |
| Personal Protective Equipment | Eyeshields, Gloves, Lab Coat |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling Fmoc-3-(9-anthryl)-L-alanine
Essential Safety and Handling Guide for Fmoc-3-(9-anthryl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A summary of the required PPE is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4][5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Prevents skin contact with the chemical. It is recommended to use double gloves, especially when working within a Bio-Safety Cabinet (BSC).[6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the fine powder. |
| Protective Clothing | A lab coat or chemical-resistant apron/coveralls.[2][3][5] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in both its solid and dissolved forms.
2.1. Handling Solid (Powder) Form:
-
Preparation:
-
Ensure a clean and uncluttered workspace.
-
Work within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Use a dedicated, clean spatula and weighing paper/boat.
-
Handle the container and powder gently to avoid creating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
Clean any spills immediately using appropriate methods (see Section 4).
-
2.2. Handling Dissolved Form:
Fmoc-protected amino acids are commonly dissolved in solvents like N,N-dimethylformamide (DMF) for peptide synthesis.[7][8]
-
Solvent Handling:
-
Always handle DMF and other solvents within a chemical fume hood due to their potential toxicity.
-
Ensure proper ventilation.
-
-
Dissolution and Use:
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Keep the solution container capped when not in use.
-
When transferring solutions, use appropriate tools such as pipettes or syringes to minimize the risk of spills.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
3.1. Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound powder, such as weighing paper, gloves, and disposable lab coats, should be considered chemical waste.
-
Disposal Procedure:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed waste bag or container.
-
The label should include "Hazardous Chemical Waste" and the name of the chemical.
-
Dispose of the container through your institution's hazardous waste management program.
-
3.2. Liquid Waste:
-
Waste Streams: This includes any unused solutions of this compound and solvent washes from cleaning contaminated glassware.
-
Disposal Procedure:
-
Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the chemical name and the solvent used (e.g., "this compound in DMF").
-
Never pour chemical waste down the drain.
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
-
Emergency Procedures
4.1. Spills:
-
Small Powder Spill:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated paper towels in a sealed bag for hazardous waste disposal.
-
Clean the area with an appropriate solvent and then soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for large chemical spills.
-
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualized Workflow: PPE Selection for Handling this compound
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. newreachglobal.com [newreachglobal.com]
- 4. falseguridad.com [falseguridad.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. pppmag.com [pppmag.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
